molecular formula C10H5BrF3N B6314354 5-Bromo-2-(trifluoromethyl)quinoline CAS No. 176722-71-7

5-Bromo-2-(trifluoromethyl)quinoline

Cat. No.: B6314354
CAS No.: 176722-71-7
M. Wt: 276.05 g/mol
InChI Key: HUQUQPOWIYVIFZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5BrF3N and its molecular weight is 276.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.95575 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-2-1-3-8-6(7)4-5-9(15-8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQUQPOWIYVIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 5-Bromo-2-(trifluoromethyl)quinoline

[1][2]

Physicochemical Profile & Core Data

5-Bromo-2-(trifluoromethyl)quinoline is a bifunctional heteroaromatic scaffold widely utilized in the discovery of kinase inhibitors and antimalarial agents.[1][2] Its value lies in the orthogonal reactivity of its substituents: the C5-bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-trifluoromethyl group modulates lipophilicity and metabolic stability without participating in standard nucleophilic substitutions.[1]

Molecular Identity[1][2]
ParameterValueTechnical Note
CAS Number 176722-71-7 Primary identifier for procurement.
Molecular Formula

Halogenated quinoline core.[1][2][3]
Molecular Weight 276.05 g/mol Average mass for stoichiometry calculations.[1][2]
Exact Mass 274.956 Monoisotopic mass (

).[1][2] Use for HRMS extraction.
Isotope Pattern 1:1 Doublet Distinctive

pattern in Mass Spec (M and M+2).[1]
Physical State Solid/Low-melting Solid Often supplied as a crystalline powder or solidified melt.[1][2]
Solubility DMSO, DCM, MeOH High solubility in polar aprotic solvents; low aqueous solubility.[1]
The "Fluorine Effect" in Drug Design

The C2-trifluoromethyl (

12
  • Metabolic Blocking: The

    
     bond (approx. 116 kcal/mol) is metabolically inert, blocking oxidative metabolism at the C2 position, a common soft spot in quinolines (susceptible to aldehyde oxidase).
    
  • pKa Modulation: The strong electron-withdrawing nature of the

    
     group reduces the basicity of the quinoline nitrogen (
    
    
    drops significantly compared to unsubstituted quinoline), altering hydrogen bond acceptor capability in the active site.

Synthetic Architecture & Scaffold Logic

Understanding the reactivity landscape of this molecule is crucial for planning downstream functionalization.[2] The molecule possesses two distinct "zones" of reactivity.[2]

Structural Logic Diagram[1][2]

GCoreQuinoline Core(Electron Deficient)TargetTarget Applications:Kinase InhibitorsAntimalarialsCore->TargetScaffoldCF3C2-CF3 Group(Metabolic Shield)CF3->CoreLowers pKa (N1)Increases LipophilicityBrC5-Bromo Group(Synthetic Handle)Br->CoreSite for Pd-Catalysis(Suzuki/Buchwald)

Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold.[1][2]

Experimental Protocol: Palladium-Catalyzed Functionalization

As a Senior Application Scientist, I recommend the Suzuki-Miyaura Cross-Coupling as the primary method for utilizing this scaffold.[1] The electron-deficient nature of the quinoline ring (exacerbated by the

Optimized Suzuki Coupling Workflow

Objective: Coupling this compound with an Aryl Boronic Acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness against air/moisture compared to 
    
    
    .[1][2]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with the quinoline substrate (1.0 eq), boronic acid (1.2 eq), and

      
       (0.05 eq).[1]
      
    • Critical Step: Evacuate and backfill with Nitrogen (

      
      ) or Argon (
      
      
      ) three times.[1] Oxygen is the enemy of the catalytic cycle.
  • Solvation:

    • Add degassed 1,4-Dioxane via syringe.[1][2]

    • Add the aqueous

      
       solution.[1][2] The biphasic system helps dissolve inorganic bases while keeping the organic reactants in the dioxane phase.
      
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave (Preferred): Heat to 110°C for 30–60 minutes.[1][2] Microwave irradiation often suppresses de-boronation of the coupling partner.[2]

  • Work-up:

    • Cool to room temperature.[1][2][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1][2][4]

    • Dry organic layer over

      
      , filter, and concentrate.[1][4]
      
  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc gradient).[1][2]

    • Note: The

      
       group makes the product less polar; expect it to elute earlier than non-fluorinated analogues.
      
Workflow Visualization[1][2]

SuzukiWorkflowStartStart: 5-Br-2-CF3-QuinolineMixAdd Boronic Acid + Pd(dppf)Cl2(Inert Atmosphere)Start->MixSolventAdd Dioxane / aq. K2CO3Mix->SolventHeatHeat: 90°C (Oil Bath) or110°C (Microwave)Solvent->HeatWorkupExtraction (EtOAc/Water)Dry & ConcentrateHeat->WorkupPurifyFlash ChromatographyWorkup->Purify

Figure 2: Optimized Suzuki-Miyaura coupling workflow for electron-deficient quinolines.[1][2]

Analytical Validation (Self-Validating System)[1][2]

To ensure the integrity of your compound before and after reaction, use the following checkpoints.

NMR Characterization[1][2][6]
  • 
     NMR:  This is the most diagnostic tool.[1] Expect a singlet around -60 to -68 ppm  (relative to 
    
    
    ).[1][2] If this peak shifts or disappears, the
    
    
    group has been compromised (rare) or the ring has opened.
  • 
     NMR:  The quinoline protons will show characteristic splitting. The proton at C3 (neighboring the 
    
    
    ) usually appears as a singlet or doublet at a lower field due to the electron-withdrawing effect of the
    
    
    .
Mass Spectrometry (LC-MS)[1][2]
  • Pre-Reaction: Look for the characteristic 1:1 doublet at m/z 275/277 (positive mode,

    
    ).[1]
    
  • Post-Reaction: The disappearance of the Br isotope pattern and the appearance of the coupled product mass confirms success.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235655, this compound.[1][2] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for Suzuki coupling).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Obstructions. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Source for "Fluorine Effect" and metabolic stability).[1][2][6][7]

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)quinoline: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative that serves as a critical building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C5 position and the electron-withdrawing trifluoromethyl group at the C2 position imparts unique physicochemical properties, making it a valuable precursor for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its core molecular structure, physicochemical and spectroscopic properties, established synthetic methodologies, and key applications, particularly in the realm of drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Core Molecular Profile

Chemical Structure and Nomenclature

This compound is an aromatic heterocyclic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A bromine (Br) atom is substituted at the 5-position of the quinoline ring, and a trifluoromethyl (CF3) group is attached at the 2-position.

Systematic (IUPAC) Name: this compound

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

The combination of the planar aromatic quinoline system, the heavy bromine atom, and the highly electronegative trifluoromethyl group results in a compound with distinct physical and chemical properties.

PropertyValueSource
CAS Number 176722-71-7[1][2]
Molecular Formula C₁₀H₅BrF₃N[1][2]
Molecular Weight 276.06 g/mol [1][2]
Appearance Liquid[1]
Purity ≥95%[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]
SMILES and Other Identifiers

SMILES (Simplified Molecular-Input Line-Entry System) notation is a crucial tool for computational chemistry and database searching.

IdentifierCodeSource
SMILES C1=CC2=C(C(=C1)Br)C=CC(=N2)C(F)(F)F[3]
InChI Key HUQUQPOWIYVIFZ-UHFFFAOYSA-N[1]
MDL Number MFCD28658263[1]

Spectroscopic and Analytical Characterization

Characterization of this compound is essential for confirming its identity and purity. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the trifluoromethyl group, and the bromine atom. Protons closer to these groups will generally appear at a lower field (higher ppm).

  • ¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[4] The carbon atoms bonded to bromine and nitrogen will also have characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR is a simple yet definitive test. It will show a singlet for the three equivalent fluorine atoms of the CF₃ group.[4] The typical chemical shift for a CF₃ group on an aromatic ring provides strong evidence for its presence.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Reactivity

The synthesis of trifluoromethyl-substituted quinolines is an area of active research.[5] General methods often involve the cyclization of appropriately substituted anilines.[6]

General Synthetic Workflow

A common strategy for synthesizing quinoline derivatives is the Skraup synthesis or the Doebner-von Miller reaction , which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds or glycerol in the presence of an acid and an oxidizing agent.[6][7] For trifluoromethylated quinolines, specialized starting materials are often required.[6]

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Key Reactions and Synthetic Utility

The bromine atom at the 5-position is a versatile functional handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of substituents (aryl, alkyl, alkynyl groups), enabling the creation of diverse chemical libraries for drug screening.[8]

Experimental Protocol: Suzuki Cross-Coupling (Illustrative)

This protocol is a self-validating system for demonstrating the synthetic utility of the bromo-substituent.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

    • Causality Insight: Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst, ensuring a high-yield reaction.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: The reaction is complete when the starting bromo-quinoline spot is no longer visible by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Application in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9] The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity.[5][10]

  • Antimalarial Agents: Quinolines are the cornerstone of antimalarial therapy (e.g., chloroquine, mefloquine). Novel derivatives of this compound can be synthesized and tested against drug-sensitive and resistant strains of Plasmodium falciparum.

  • Anticancer Research: Many quinoline derivatives have been investigated as anticancer agents, often acting as kinase inhibitors. The this compound core can be used to develop new compounds targeting signaling pathways crucial for cancer cell proliferation.[8]

  • Neurodegenerative Diseases: Some quinoline-based compounds have been explored as inhibitors of enzymes like acetylcholinesterase, a target in Alzheimer's disease treatment.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][11]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[1][2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11][12]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[11]

Storage
  • Store in a tightly closed container in a dry, well-ventilated place.[1][12] Keep sealed and at room temperature for long-term stability.[1]

Conclusion

This compound is a highly functionalized building block with significant potential for the development of new pharmaceuticals and materials. Its defined structure, characterized by a reactive bromine handle and a metabolically robust trifluoromethyl group, makes it an attractive starting point for synthetic diversification. Understanding its properties, synthesis, and safe handling is crucial for researchers aiming to exploit its full potential in creating next-generation therapeutic agents.

References

  • Eureka | Patsnap. (2018, August 17). 5-bromo-7-trifluoromethyl quinoline synthetic method. Retrieved from [Link]

  • Safety Data Sheet. (2014, June 29). 5-Bromoquinoline.
  • Ambeed, Inc. (n.d.). This compound.
  • Safety Data Sheet. (2013, October 17). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
  • Electronic Supporting Information for a scientific article on quinoline N-oxides. (n.d.).
  • U.S. Environmental Protection Agency (EPA). (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). 4-Bromo-7-(trifluoromethyl)quinoline.
  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • BLD Pharm. (n.d.). 5-Bromo-8-(trifluoromethyl)quinoline.
  • Guchhait, S. K., & Chaudhary, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835–20864. [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • BLD Pharm. (n.d.). 5-Bromo-7-(trifluoromethyl)quinoline.
  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY.
  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Afonso, C. M. M., et al. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • Bio-Rad. (n.d.). Quinoline. SpectraBase. Retrieved from [Link]

  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. [Link]

  • Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149. [Link]

  • Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

Sources

Solubility of 5-Bromo-2-(trifluoromethyl)quinoline in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling of 5-Bromo-2-(trifluoromethyl)quinoline

Executive Summary & Chemical Identity

Compound: this compound CAS: 176722-71-7 Molecular Weight: 276.05 g/mol Physical State: Low-melting solid or viscous liquid (Ambient).[1][2][3] Core Application: Halogenated quinoline scaffold for medicinal chemistry (kinase inhibitors, antimalarials) and material science (OLED electron transport materials).[3]

Solubility Snapshot:

  • DMSO: Excellent. Preferred solvent for stock solutions (>50 mM).[1][3]

  • Methanol: Good. Suitable for working solutions and LC-MS analysis, though less stable for long-term storage than DMSO.[1][2][3]

  • Aqueous Buffers: Poor. Requires organic co-solvent (DMSO/MeOH) for biological assays.[1][3]

Physicochemical Context & Solubility Prediction

To understand the solubility behavior of this compound without proprietary saturation data, we must analyze its structural determinants.[1][2][3]

PropertyValue (Approx)Implication for Solubility
LogP ~4.01Highly Lipophilic. The compound partitions strongly into non-polar phases.[1][2][3] It will resist dissolution in water but dissolve readily in organic solvents like DMSO, DCM, and Acetone.[3]
H-Bond Donors 0Lack of -OH or -NH groups reduces crystal lattice energy, facilitating dissolution in aprotic solvents (DMSO).[1][2][3]
H-Bond Acceptors 1 (N)The quinoline nitrogen can accept H-bonds from protic solvents (Methanol), aiding solubility, though the electron-withdrawing -CF3 group reduces this basicity.[1][2][3]
-CF3 Group LipophilicSignificantly increases hydrophobicity compared to the parent quinoline, making aqueous solubility negligible.[1][2][3]

Expert Insight: The combination of the 5-bromo and 2-trifluoromethyl substituents creates a "grease-ball" effect.[1][2][3] While the quinoline nitrogen offers a handle for polarity, the electron-withdrawing nature of the -CF3 group at position 2 pulls electron density away from the ring, lowering the pKa and making the nitrogen less basic.[1][2][3] This means pH manipulation (acidification) to improve aqueous solubility will be less effective than with unsubstituted quinoline.[1][3]

Recommended Solubility Profile

Note: Values below are conservative estimates based on structural analogs (e.g., 5-bromoquinoline, 2-(trifluoromethyl)quinoline) to ensure safety and reproducibility.

A. Dimethyl Sulfoxide (DMSO)[1][3][4]
  • Status: Primary Stock Solvent. [1][2][3]

  • Solubility Limit: > 50 mg/mL (> 180 mM).[1][3]

  • Protocol:

    • Standard Stock: Prepare at 10 mM or 20 mM for biological screening.[1][2][3]

    • High Conc.[1][2][3] Stock: Up to 100 mM is feasible for chemical synthesis applications.[1][2][3]

    • Storage: Store at -20°C. DMSO is hygroscopic; keep tightly sealed to prevent water absorption, which can cause the lipophilic compound to crash out.[1][2][3]

B. Methanol (MeOH)[1][3][5]
  • Status: Secondary Solvent (Analytical/Purification).

  • Solubility Limit: ~10–25 mg/mL.[1][2][3]

  • Usage:

    • Ideal for preparing samples for LC-MS or HPLC (compatible with mobile phases).[1][2][3]

    • Suitable for recrystallization or transfer, but not recommended for long-term stock storage due to solvent evaporation and potential trans-esterification/nucleophilic attack risks (though low for this specific structure).[1][2][3]

C. Aqueous Buffers (PBS/Media)
  • Status: Insoluble.

  • Solubility Limit: < 10 µM (without co-solvent).[1][3]

  • Risk: Rapid precipitation ("crashing out") upon dilution from DMSO to water.[1][3]

  • Mitigation: Maintain > 0.5% DMSO final concentration or use a carrier like Cyclodextrin if higher concentrations are required.[1][2][3]

Experimental Protocols (Self-Validating Systems)

Since commercial batches vary in crystallinity and purity, you must validate solubility empirically.[2][3] Do not rely solely on literature values.

Protocol 1: The "Visual Titration" Method (Rapid Assessment)

Use this to quickly determine if your desired concentration is achievable.[1][3]

  • Weighing: Weigh 2.8 mg of this compound into a clear 1.5 mL microcentrifuge tube.

    • Target: 10 mM solution.[1][2][3]

  • Initial Addition: Add 500 µL of DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Observation (The Checkpoint):

    • Clear Solution? Solubility > 20 mM.[1][2][3] Pass.

    • Visible Particles? Sonicate for 5 minutes at 40°C.

    • Still Cloudy? Solubility limit reached. Add more solvent in 100 µL increments until clear.[1][2][3]

Protocol 2: Saturation Shake-Flask Method (Gold Standard)

Use this for precise thermodynamic solubility data.[1][2][3]

  • Excess Addition: Add compound to 1 mL of solvent (DMSO or MeOH) until undissolved solid remains visible (supersaturation).

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

    • Critical: Do not use Nylon filters (compound may bind).[1][3] Use PTFE or PVDF.[1][2][3]

  • Quantification: Dilute the supernatant 100-fold in Methanol and analyze via HPLC-UV (254 nm) against a known standard curve.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and stock preparation.

SolubilityWorkflow Start Start: this compound CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState SolventSelect Select Solvent Based on Application CheckState->SolventSelect DMSO_Branch Biological Assays / Storage (DMSO) SolventSelect->DMSO_Branch MeOH_Branch LC-MS / Purification (Methanol) SolventSelect->MeOH_Branch PrepDMSO Prepare 10-20 mM Stock DMSO_Branch->PrepDMSO PrepMeOH Prepare 1 mg/mL Working Sol. MeOH_Branch->PrepMeOH VortexDMSO Vortex & Sonicate (5 min) PrepDMSO->VortexDMSO CheckClear Solution Clear? VortexDMSO->CheckClear StoreDMSO Store at -20°C (Protect from Light/Moisture) CheckClear->StoreDMSO Yes Dilute Dilute if Cloudy CheckClear->Dilute No (Precipitate) Dilute->VortexDMSO Filter Filter (0.22 µm PTFE) PrepMeOH->Filter Analyze Proceed to Analysis Filter->Analyze

Figure 1: Decision logic for solvent selection and stock preparation.[1][2][3] Note the critical checkpoint for visual clarity before storage.

Troubleshooting & Optimization

IssueCauseSolution
Precipitation in Aqueous Buffer "Crash-out" effect due to high LogP (4.01).1. Dilute DMSO stock slowly into vortexing buffer.2. Keep final DMSO conc.

0.5%.3.[1][2][3] Add 0.05% Tween-80 to the buffer.[1][2][3]
Cloudy DMSO Stock Water absorption (DMSO is hygroscopic).[1][2][3]1. Warm to 37°C.2. Sonicate.3. Use anhydrous DMSO (stored over molecular sieves).[1][3]
Oiling Out Compound is a low-melting solid/oil.[1][2][3]If the compound forms oil droplets instead of dissolving, add more solvent and warm gently to overcome the lattice energy.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1239462, this compound.[1][2][3] Retrieved from [Link][1][3]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods.[1][2][3] (Foundational text on LogP and solubility).

Sources

Navigating the Hazard Landscape of Bromo-Trifluoromethyl Quinolines: A Technical Guide to H315, H319, and H335

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) as they pertain to the increasingly utilized class of bromo-trifluoromethyl quinolines. As these compounds see growing application in medicinal chemistry and materials science, a thorough understanding of their potential hazards is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a simple recitation of hazard classifications to explore the underlying chemical principles and toxicological mechanisms, providing researchers with the knowledge to handle these substances responsibly and to design robust safety protocols.

Introduction to Bromo-Trifluoromethyl Quinolines and Their Hazard Profile

Bromo-trifluoromethyl quinolines are a class of heterocyclic compounds characterized by a quinoline core structure substituted with both a bromine atom and a trifluoromethyl group. The unique electronic properties conferred by these substituents, particularly the strong electron-withdrawing nature of the trifluoromethyl group, make these molecules valuable synthons and pharmacophores in drug discovery and development.[1][2][3] However, these same properties are also intrinsically linked to their irritant potential.

Safety Data Sheets (SDS) for various bromo-trifluoromethyl quinoline derivatives consistently list the following hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

This guide will dissect each of these hazards, providing a scientific rationale for their classification and outlining the standardized methodologies for their assessment.

The Science Behind the Irritation: A Mechanistic Perspective

The irritant nature of bromo-trifluoromethyl quinolines is not arbitrary; it is a direct consequence of their chemical structure and reactivity. Understanding the "why" behind these hazards is the first step toward effective risk mitigation.

The Role of Chemical Structure and Reactivity

The quinoline ring system itself possesses a degree of biological activity. However, the addition of a bromine atom and a trifluoromethyl group significantly alters the molecule's electronic and physicochemical properties.

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][6][7] This effect can increase the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack by biological macromolecules such as proteins and enzymes found in the skin, eyes, and respiratory tract.[5] Covalent modification of these biological targets can trigger an inflammatory cascade, leading to irritation.[8]

  • Lipophilicity: The presence of both a bromine atom and a trifluoromethyl group tends to increase the lipophilicity of the quinoline molecule.[9][10][11] Increased lipophilicity can enhance the ability of the compound to penetrate the lipid-rich outer layer of the skin (the stratum corneum), allowing it to reach viable epidermal cells and initiate an irritant response.[11][12]

H315: The Mechanism of Skin Irritation

Chemical-induced skin irritation is a complex process involving the disruption of the skin barrier, direct cellular toxicity, and the release of pro-inflammatory mediators.[13]

  • Breaching the Barrier: The increased lipophilicity of bromo-trifluoromethyl quinolines facilitates their passage through the stratum corneum.

  • Cellular Damage: Once in the viable epidermis, the electrophilic nature of the quinoline ring can lead to reactions with cellular components, causing damage to keratinocytes.

  • Inflammatory Cascade: This cellular damage triggers the release of inflammatory cytokines and chemokines, which recruit immune cells to the site of exposure, resulting in the characteristic signs of inflammation: redness (erythema), swelling (edema), and a burning sensation.[13]

H319: The Vulnerability of the Eye

The eye is a particularly sensitive organ, and its exposure to irritant chemicals can lead to serious damage. The mechanisms of eye irritation can differ based on the chemical's properties.

  • Direct Corneal Damage: Bromo-trifluoromethyl quinolines can cause direct damage to the corneal epithelium through cytotoxic effects, similar to those observed in the skin.

  • Inflammatory Response: The eye's response to chemical injury often involves a robust inflammatory cascade. Research has shown that inflammatory factors like Tumor Necrosis Factor-alpha (TNF-alpha) can be key mediators of retinal damage following chemical burns.[14]

  • Coagulative vs. Liquefactive Necrosis: While acids tend to cause coagulative necrosis, which can limit the depth of penetration, alkaline substances often cause liquefactive necrosis, leading to more severe and deeper tissue damage.[15][16] The specific effect of bromo-trifluoromethyl quinolines would depend on their overall chemical properties and any potential hydrolysis products upon contact with the moist ocular surface.

H335: Respiratory Tract Irritation

The respiratory tract is another primary target for airborne irritants. The site and severity of irritation are often dependent on the physical state and water solubility of the chemical.[3][17][18]

  • Deposition and Reaction: Fine powders or aerosols of bromo-trifluoromethyl quinolines can be inhaled and deposited throughout the respiratory tract. Their reactivity can lead to direct irritation of the mucosal lining of the nose, throat, and lungs.

  • Inflammatory Response: Similar to skin and eye irritation, this initial insult triggers an inflammatory response, leading to symptoms such as coughing, shortness of breath, and a sore throat.[3] The water solubility of the compound will influence where in the respiratory tract the most significant effects are seen; more soluble compounds tend to affect the upper airways, while less soluble compounds can penetrate deeper into the lungs.[18]

Hazard Assessment: Standardized Experimental Protocols

The classification of a substance with H315, H319, and H335 is based on data from standardized and validated testing methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure data quality and reproducibility while also promoting animal welfare through a tiered testing approach that prioritizes in vitro methods.

Data Presentation: A Summary of Hazard Assessment Endpoints
Hazard StatementEndpointKey ObservationsClassification Criteria (UN GHS)
H315: Causes skin irritation Skin Irritation/CorrosionErythema (redness) and edema (swelling)Mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals from gradings at 24, 48, and 72 hours after patch removal, or inflammation that persists to the end of the observation period.
H319: Causes serious eye irritation Eye Irritation/CorrosionCorneal opacity, iritis, conjunctival redness, and chemosis (swelling)In at least 2 of 3 tested animals, a positive response of: corneal opacity ≥ 1; iritis ≥ 1; conjunctival redness ≥ 2; or conjunctival chemosis ≥ 2, and which are fully reversible within 21 days of application.
H335: May cause respiratory irritation Respiratory IrritationClinical signs of respiratory irritation (e.g., labored breathing, nasal discharge) and/or histopathological evidence of inflammation in the respiratory tract.Evidence of respiratory irritation from human experience or animal studies.
Experimental Workflow: A Tiered Approach to Irritation Testing

Modern toxicological assessment emphasizes a weight-of-the-evidence approach, starting with existing data and in silico (computational) models, followed by in vitro tests, and only resorting to in vivo (animal) testing when necessary.

Hazard_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification A Existing Data & Literature Review C OECD 439: Reconstructed Human Epidermis (Skin Irritation) A->C D OECD 492: Reconstructed Human Cornea-like Epithelium (Eye Irritation) A->D B In Silico (Q)SAR Modeling B->C B->D E OECD 404: Acute Dermal Irritation/Corrosion C->E If inconclusive F OECD 405: Acute Eye Irritation/Corrosion D->F If inconclusive H GHS Classification (H315, H319, H335) E->H F->H G OECD 403: Acute Inhalation Toxicity G->H

Caption: A tiered approach to hazard assessment for irritation.

Detailed Experimental Protocols

This test method utilizes a three-dimensional human epidermis model that mimics the upper layers of human skin.

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are pre-incubated in a defined medium.

  • Test Substance Application: A small amount of the bromo-trifluoromethyl quinoline (liquid or solid) is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then extracted and quantified spectrophotometrically.

  • Data Interpretation: The viability of the test substance-treated tissues is compared to that of negative controls. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) is indicative of skin irritation potential, leading to a classification of UN GHS Category 2 (H315).[19]

This method uses a 3D model of the human corneal epithelium to assess eye irritation potential.

  • Tissue Preparation: Reconstructed Human Cornea-like Epithelium (RhCE) tissues are prepared and equilibrated in culture medium.

  • Test Substance Application: The bromo-trifluoromethyl quinoline is applied to the apical surface of the RhCE tissue.

  • Exposure and Post-Incubation: Following a defined exposure time, the test substance is removed, and the tissues are incubated for a post-exposure period.

  • Viability Assessment: Similar to the RhE test, cell viability is typically measured using the MTT assay.

  • Data Interpretation: If the mean tissue viability is greater than 60%, the substance is considered not to require classification for eye irritation (GHS No Category).[20] Further testing may be required to differentiate between serious eye damage (Category 1) and eye irritation (Category 2).

This test is performed on animals (typically rabbits) only when in vitro data is not sufficient for classification.

  • Animal Preparation: A small area of the animal's flank is clipped free of fur.

  • Test Substance Application: A measured amount of the bromo-trifluoromethyl quinoline is applied to the prepared skin area and covered with a gauze patch.

  • Exposure: The patch is left in place for a specified duration (typically 4 hours).

  • Observation: After patch removal, the skin is observed for signs of erythema and edema at specific time points (e.g., 1, 24, 48, and 72 hours, and up to 14 days).

  • Scoring and Classification: The severity of the skin reactions is scored according to a standardized scale. The scores are used to classify the substance according to GHS criteria.

This test is also reserved for situations where in vitro methods are not adequate.

  • Animal Preparation: A single dose of the bromo-trifluoromethyl quinoline is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days.

  • Scoring and Classification: Lesions of the cornea, iris, and conjunctiva are scored. The scores and the reversibility of the effects determine the GHS classification.

This study is designed to assess the potential for respiratory irritation and other toxic effects following inhalation.

  • Exposure System: Animals (typically rats) are placed in a whole-body or nose-only inhalation chamber.

  • Atmosphere Generation: An atmosphere containing a known concentration of the bromo-trifluoromethyl quinoline (as a vapor, aerosol, or dust) is generated and maintained in the chamber.

  • Exposure: The animals are exposed for a defined period (usually 4 hours).

  • Observation: Following exposure, the animals are observed for at least 14 days for clinical signs of toxicity, including respiratory distress.

  • Pathology: At the end of the observation period, a gross necropsy is performed, with particular attention paid to the respiratory tract. Histopathological examination of the respiratory tissues can confirm irritation.

Self-Validating Systems and Trustworthiness in Hazard Assessment

The OECD test guidelines are designed to be self-validating through the inclusion of several key elements that ensure the trustworthiness and reliability of the data generated.

  • Concurrent Controls: All in vitro and in vivo studies include both negative (vehicle) and positive controls. Negative controls ensure that the test system is not responding non-specifically, while positive controls demonstrate that the system is capable of detecting a known irritant.

  • Proficiency Chemicals: Laboratories must demonstrate their proficiency in performing these assays by testing a set of reference chemicals with known irritation potential. The results must fall within a predefined range of acceptance criteria.

  • Performance Standards: For in vitro methods, detailed Performance Standards are established. These outline the essential structural and functional characteristics that a test method must exhibit to be considered valid for a specific purpose.

  • Clear and Objective Scoring Criteria: The scoring systems for in vivo studies are well-defined and widely accepted, reducing inter-observer variability.

  • Statistical Analysis: Data are subjected to appropriate statistical analysis to determine the significance of the observed effects.

By adhering to these principles, the hazard classifications derived from these protocols are robust, reproducible, and provide a reliable basis for risk assessment and management.

Conclusion: A Framework for Responsible Innovation

The hazard statements H315, H319, and H335 associated with bromo-trifluoromethyl quinolines are a direct reflection of their inherent chemical properties. The electron-withdrawing trifluoromethyl group and the presence of a bromine atom contribute to an increased potential for reactivity with biological tissues and enhanced penetration through protective barriers. For researchers and drug development professionals, a comprehensive understanding of these hazards is not a barrier to innovation but rather a framework for responsible and safe scientific advancement. By leveraging the tiered testing strategies outlined in this guide, prioritizing in vitro methodologies, and adhering to rigorous experimental protocols, the scientific community can continue to explore the potential of this promising class of compounds while ensuring the highest standards of laboratory safety.

References

Sources

Technical Analysis: 5-Bromo-2-(trifluoromethyl)quinoline NMR Spectrum

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Target Molecule: 5-Bromo-2-(trifluoromethyl)quinoline CAS: 176722-71-7 Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Core Scaffold:  Quinoline (Benzo[b]pyridine)[1]

This guide provides a high-level structural elucidation framework for this compound. The analysis synthesizes empirical data from 2-(trifluoromethyl)quinoline analogues with the electronic substituent effects of the 5-bromo group. The presence of the strongly electron-withdrawing trifluoromethyl group (


) at C2 and the heavy halogen (

) at C5 creates a unique electronic environment, resulting in distinctive scalar couplings (

) and "peri-effect" deshielding.
Structural Numbering & Logic

The quinoline ring consists of a pyridine ring fused to a benzene ring.

  • Position 1: Nitrogen atom.[2][3]

  • Position 2: Substituted with

    
     (Strong 
    
    
    
    -withdrawing, affects C2, C3, C4).
  • Position 5: Substituted with

    
     (Weakly deactivating, ortho/para directing, heavy atom shielding on C5).
    
  • Critical Interaction: The "Peri-Effect" between the C5-Bromine and the C4-Proton is a diagnostic feature in 1H NMR, often causing significant downfield shifts for H4.

G cluster_0 Structural Elucidation Workflow Start Crude Sample Prep Solvent Selection (CDCl3 vs DMSO-d6) Start->Prep H_NMR 1H NMR (Aromatic Region) Prep->H_NMR Primary Screen F_NMR 19F NMR (Diagnostic Singlet) Prep->F_NMR Quick Verification C_NMR 13C NMR (C-F Couplings) H_NMR->C_NMR Carbon Backbone NOE NOE/ROESY (Regioisomer Check) H_NMR->NOE Confirm 5-Br vs 8-Br

Figure 1: Analytical workflow for the structural verification of this compound.

1H NMR Spectrum Analysis

The proton NMR spectrum will display 5 aromatic protons. The substitution pattern (2,5-disubstituted) simplifies the spectrum into two distinct spin systems: the pyridine ring protons (H3, H4) and the benzene ring protons (H6, H7, H8).

Solvent Recommendation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (Chloroform-d) is preferred for resolution. DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

may be used if solubility is poor, but it may broaden signals due to viscosity.
Predicted Chemical Shifts & Multiplicities

Note: Shifts are estimated based on 2-CF3-quinoline baselines (Beilstein J. Org. Chem. 2013, 9, 2660) and substituent additivity rules.

ProtonApprox. Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
H4 8.45 – 8.60Doublet (d)

Diagnostic: Deshielded by the peri-effect of the 5-Br atom.
H8 8.15 – 8.30Doublet (d)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Deshielded by the adjacent Nitrogen lone pair (though less than H2 would be).
H3 7.75 – 7.85Doublet (d)

Beta to Nitrogen; Alpha to

.
H7 7.60 – 7.75Triplet/dd

Meta-like coupling may be visible.
H6 7.50 – 7.65Doublet/dd

Ortho to Br.
Key Spectral Features
  • The H3/H4 AB System: Look for a pair of doublets with a large ortho-coupling (~8.5 Hz). H4 is typically the most downfield signal (excluding H8 in some cases) due to the spatial proximity to the Bromine lone pairs (Van der Waals deshielding).

  • Absence of H2: The disappearance of the signal typically found at ~8.9 ppm (in unsubstituted quinoline) confirms substitution at the 2-position.

13C and 19F NMR Analysis

The presence of the Trifluoromethyl group transforms the Carbon spectrum into a complex array of quartets due to Heteronuclear Spin-Spin Coupling (


).
19F NMR (Fluorine)[1][3][5][6][7][8]
  • Signal: A clean singlet (s).

  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Utility: This is the fastest purity check. Any secondary peaks indicate regioisomers or incomplete trifluoromethylation.

13C NMR (Carbon)

The


 group causes splitting of attached and nearby carbons.[4]
CarbonTypeApprox.[2][3][5][4][6][7][8][9][10] Shift (

)
Coupling Pattern

(Hz)

Quaternary120 – 124Quartet (q)

C2 Quaternary145 – 150Quartet (q)

C3 Methine (CH)118 – 122Quartet (q)

C5 Quaternary~120 – 125Singlet (s)N/A (Too far)
  • Heavy Atom Effect (C5): The carbon directly attached to Bromine (C5) will appear significantly upfield (shielded) compared to a C-H carbon, often overlapping with the

    
     region but distinguishable by its lack of coupling (singlet vs quartet).
    

Experimental Protocol: Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T), follow this protocol which includes built-in validation steps.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why:

      
       minimizes H-bonding interactions compared to DMSO, providing sharper resolution of the aromatic couplings.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

Step 2: Acquisition Parameters[4]
  • 1H NMR: 16 scans, 1 second relaxation delay (d1).

  • 13C NMR: Minimum 512 scans. Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker) to decouple protons but observe Fluorine couplings.

  • 19F NMR: 8 scans. Essential for confirming the integrity of the

    
     group.
    
Step 3: Validation Logic (NOE)

If the position of the Bromine is in doubt (e.g., distinguishing 5-Br from 8-Br), run a 1D NOE Difference or 2D NOESY experiment.

  • Irradiate H4: In the 5-Bromo isomer, H4 is spatially close to Br, so NO enhancement will be seen on the benzene ring protons (H6/H7/H8) because the Br blocks the transfer.

  • Contrast (8-Bromo isomer): If the Br were at position 8, H4 would show a strong NOE correlation to H5. Absence of H4-H5 correlation is evidence for 5-substitution.

Logic Check Regioisomer Check (5-Br vs 8-Br) Exp NOESY / ROESY Spectrum Check->Exp Obs1 Observe H4 Signal (Peri-proton) Exp->Obs1 Decision H4 NOE to Benzene Ring H? Obs1->Decision Res1 YES (Correlation to H5) = 8-Bromo Isomer Decision->Res1 Signal Detected Res2 NO (No Correlation) = 5-Bromo Isomer Decision->Res2 Silent

Figure 2: Logic gate for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

References

  • Beilstein J. Org. Chem. (2013). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline. (Provides baseline shifts for 2-trifluoromethylquinoline).

  • BenchChem Technical Support . Troubleshooting NMR Peak Assignments for Substituted Quinolines. (General quinoline assignment strategies).

  • Iowa State University. NMR Coupling Constants Guide. (Reference for

    
     and aromatic coupling values).
    
    
  • Sigma-Aldrich . Product Specification: this compound. (Physical properties and CAS verification).

Sources

Technical Guide: Lipophilicity and LogP of 2-Trifluoromethyl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group at the C2 position of the quinoline scaffold represents a high-impact strategy in modern medicinal chemistry.[1] This modification fundamentally alters the physicochemical profile of the parent heterocycle, primarily by modulating lipophilicity (LogP)  and basicity (pKa) .

This guide provides a technical deep-dive into the 2-trifluoromethyl quinoline subclass. It establishes the causal link between the fluorinated moiety and ADME (Absorption, Distribution, Metabolism, Excretion) properties, details validated protocols for experimental LogP determination, and reviews the synthetic accessibility of these privileged structures.

Key Insight: The 2-


 group acts as a "lipophilic bullet," typically increasing LogP by 1.0–1.2 units  while simultaneously suppressing the basicity of the quinoline nitrogen. This combination favors the unionized state at physiological pH, driving passive membrane permeability critical for antimalarial and anticancer efficacy.

Physicochemical Fundamentals: The Fluorine Effect

To rationally design derivatives, one must understand the electronic and steric perturbations introduced by the 2-


 group.
Lipophilicity Modulation (LogP)

The


 group is highly lipophilic due to the low polarizability of the C-F bond and its relatively large hydrophobic surface area (Van der Waals volume ~42.6 ų, comparable to an isopropyl group).
  • Parent Quinoline LogP: ~2.03

  • 
     Substituent Constant (
    
    
    
    ):
    +0.88 to +1.2 (depending on electronic environment).
  • Result: 2-Trifluoromethyl quinoline derivatives typically exhibit LogP values in the range of 3.0 – 5.5 , placing them in the optimal window for oral bioavailability (Lipinski’s Rule of 5) but bordering on solubility risks if not balanced with polar groups.

Electronic Influence (pKa)

The quinoline nitrogen is a weak base (


 ~4.9). The 2-

group exerts a powerful inductive electron-withdrawing effect (

), significantly reducing the electron density on the ring nitrogen.
  • Effect: The

    
     drops drastically (often < 2.0).
    
  • Biological Consequence: At physiological pH (7.4), the molecule remains almost exclusively in the neutral (unionized) form . This maximizes passive diffusion across the blood-brain barrier (BBB) and parasite membranes (e.g., Plasmodium digestive vacuole).

Table 1: Comparative Physicochemical Data
CompoundStructureLogP (Exp/Pred)pKa (Conj.[1][2] Acid)Primary Application
Quinoline Parent Scaffold2.034.90Precursor
2-CF3-Quinoline 2-substituted~3.15 (Pred)~1.5 (Est)Synthetic Block
6-CF3-Quinoline 6-substituted3.25~3.8Antimalarial exploration
Mefloquine 2,8-bis-CF34.8 – 5.28.6 (piperidine N)*Antimalarial (Lariam)

*Note: Mefloquine's high pKa is due to the secondary amine on the piperidine side chain, not the quinoline nitrogen.

Structure-Property Relationships (SAR) Logic

The following diagram illustrates the mechanistic impact of the 2-


 group on the quinoline scaffold, guiding rational derivative design.

SAR_Logic Quinoline Quinoline Scaffold CF3_Group 2-Trifluoromethyl Group (-CF3) Quinoline->CF3_Group Substitution at C2 Lipophilicity Increased Lipophilicity (LogP +1.1 units) CF3_Group->Lipophilicity Hydrophobic Volume Basicity Decreased Basicity (pKa ↓) CF3_Group->Basicity -I Inductive Effect Metabolism Metabolic Stability (Blocks C2 Oxidation) CF3_Group->Metabolism C-F Bond Strength Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Basicity->Permeability Unionized at pH 7.4 HalfLife Extended Half-Life (Reduced Clearance) Metabolism->HalfLife Bioavailability Improved Oral Bioavailability Permeability->Bioavailability

Figure 1: Mechanistic impact of C2-trifluoromethylation on quinoline pharmacokinetics.

Experimental Determination of LogP

While computational predictions (CLogP) are useful, the unique electronic effects of fluorine often lead to prediction errors. Experimental validation is mandatory for lead compounds.

Method A: Shake-Flask (Gold Standard)

Best for: Final validation of lead candidates.

  • Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol, buffered to pH 7.4).

  • Equilibration: Dissolve compound in octanol. Mix with aqueous phase for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via UV-Vis or HPLC.

  • Calculation:

    
    .
    
Method B: RP-HPLC (High Throughput)

Best for: Screening libraries of derivatives. This method correlates retention time (


) with LogP using a calibration curve of standards.
Protocol: RP-HPLC Determination

1. System Setup:

  • Instrument: Agilent 1200/1290 Infinity or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Methanol / Phosphate Buffer (20 mM, pH 7.4).

    • Note: Avoid amine modifiers (TEA) as they may interact with the quinoline nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Critical for reproducibility).

2. Calibration Standards: Select 5-7 compounds with known LogP values spanning the expected range (1.0 – 5.0).

  • Recommended Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5), Triphenylene (5.5).

3. Measurement & Calculation:

  • Inject standards and test compounds. Record retention time (

    
    ).
    
  • Calculate the Capacity Factor (

    
    ):
    
    
    
    
    (Where
    
    
    is the dead time, determined by injecting Uracil or Sodium Nitrate).
  • Plot

    
     vs. Literature LogP of standards to generate a linear regression equation:
    
    
    
    
  • Use the equation to determine the LogP of the 2-trifluoromethyl quinoline derivatives.

HPLC_Workflow Start Start: Library of 2-CF3-Quinolines Prep Sample Preparation (1 mg/mL in MeOH) Start->Prep Standards Run Calibration Standards (LogP 1.0 - 5.5) Prep->Standards Unknowns Run Test Compounds Measure tR Prep->Unknowns DeadTime Determine Dead Time (t0) (Inject Uracil) Calc_K Calculate Capacity Factor (k') k' = (tR - t0) / t0 DeadTime->Calc_K Standards->DeadTime Regression Linear Regression LogP = A * log(k') + B Calc_K->Regression Final Calculate Final LogP Regression->Final Unknowns->Final

Figure 2: High-throughput RP-HPLC workflow for lipophilicity determination.

Synthetic Accessibility

Accessing these derivatives requires specialized reagents due to the stability of the C-F bond.

  • Direct Trifluoromethylation (Radical):

    • Reagents:

      
       or Langlois reagent (
      
      
      
      ) with an oxidant (TBHP) and metal catalyst (Fe, Cu).
    • Mechanism: Radical addition to the electron-deficient quinoline ring. Often requires acid activation.

  • Modified Kanai & Kuninobu Procedure (Nucleophilic):

    • Reagent:

      
        (Bifunctional silyl reagent).[3]
      
    • Advantage:[4] Superior yields compared to traditional

      
       (Ruppert-Prakash reagent).
      
    • Protocol: Sequential nucleophilic addition followed by oxidative aromatization.[3] This allows for the regioselective installation of the

      
       group at the C2 position of quinoline N-oxides or activated quinolines.
      

References

  • BenchChem Technical Support. (2025).[1] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from

  • Rowlands, G. J., et al. (2020).[5] "Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives." Journal of Organic Chemistry, 85(17), 11297-11308.[5] [5]

  • O'Connor, M. J., et al. (2011). "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society, 133(11).

  • Polli, J. E., et al. (2023).[4] "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs."[4] International Journal of Pharmaceutics, 645, 123325. [4]

  • Agilent Technologies. (2014). "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System." Application Note 5991-3937EN.

  • Chinese Journal of Chemistry. (2026). "Improved Direct 2-Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3." ResearchGate Preview.

Sources

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)quinoline: Commercial Sourcing and Pricing for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for R&D Professionals on the Procurement of a Key Synthetic Building Block

Navigating the complex landscape of chemical procurement is a critical skill for researchers, scientists, and drug development professionals. This in-depth technical guide focuses on 5-Bromo-2-(trifluoromethyl)quinoline, a crucial building block in medicinal chemistry and materials science. This guide provides a thorough analysis of its commercial suppliers, pricing structures, and essential quality control considerations to empower researchers in making informed procurement decisions.

Introduction to this compound

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom and a trifluoromethyl group makes it a versatile intermediate for the synthesis of more complex molecules.[1] The quinoline scaffold itself is a prominent feature in many biologically active compounds.[1][2] The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the bromo group make this compound particularly valuable for creating new pharmaceutical candidates and advanced materials.

Commercial Suppliers

A variety of chemical suppliers offer this compound, catering to different research and development needs. When selecting a supplier, it is crucial to consider factors such as product purity, available quantities, and the supplier's reputation for quality and reliability.

Below is a comparative table of prominent commercial suppliers:

SupplierPurityAvailable Quantities
Ambeed, Inc.95%Inquire
Amadis ChemicalInquireInquire
ChemScene≥98%Inquire
Laibo ChemInquire250mg
Sigma-AldrichInquireInquire

It is important to note that the CAS number for this compound can be listed as 176722-71-7.[3][4][5] Researchers should always verify the product specifications and availability directly with the suppliers.

Pricing Analysis

The cost of this compound can vary significantly based on the supplier, purity, and the quantity purchased. Generally, the price per unit decreases as the purchase volume increases.

As an example of current market pricing, Laibo Chem, through the distributor Orion Cientific, lists a 250mg package.[6] For accurate and up-to-date pricing, it is highly recommended to request quotes directly from multiple suppliers. This practice allows for a comprehensive comparison and ensures the most cost-effective procurement.

Quality Control: A Non-Negotiable Aspect

For any scientific research, especially in the realm of drug discovery and development, the quality of starting materials is paramount. Ensuring the identity and purity of this compound is a critical step that underpins the reliability and reproducibility of experimental results.

Essential Documentation

Reputable suppliers will provide comprehensive documentation to verify the quality of their products. Researchers must request and carefully review the following documents:

  • Certificate of Analysis (CoA): This document provides lot-specific data on the compound's purity, typically determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It also confirms the compound's identity through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Safety Data Sheet (SDS): The SDS contains vital information regarding the safe handling, storage, disposal, and potential hazards associated with the chemical.[7][8][9][10][11]

In-House Verification

While supplier documentation is essential, performing in-house quality control is a best practice to ensure the utmost confidence in the material. The following workflow is recommended:

Caption: Recommended workflow for the quality control of incoming chemical reagents.

Synthesis and Applications

The synthesis of quinoline and its derivatives can be achieved through various named reactions such as the Skraup, Doebner-Miller, and Friedländer syntheses.[2][12][13] The specific synthesis of bromo-substituted quinolines often involves electrophilic bromination of the quinoline ring.[1][14]

The dual functionalization of this compound makes it a versatile substrate for a range of chemical transformations. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The trifluoromethyl group enhances the metabolic stability and binding affinity of resulting molecules, properties that are highly desirable in drug candidates.

The following diagram illustrates the potential synthetic utility of this key intermediate:

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling [Pd], Arylboronic acid Heck Coupling Heck Coupling This compound->Heck Coupling [Pd], Alkene Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination [Pd], Amine Biaryl-substituted quinolines Biaryl-substituted quinolines Suzuki Coupling->Biaryl-substituted quinolines Alkenyl-substituted quinolines Alkenyl-substituted quinolines Heck Coupling->Alkenyl-substituted quinolines Amino-substituted quinolines Amino-substituted quinolines Buchwald-Hartwig Amination->Amino-substituted quinolines

Caption: Potential cross-coupling reactions utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. A meticulous approach to sourcing this compound, including a thorough evaluation of suppliers, a comparative analysis of pricing, and a stringent quality control process, is essential for the success of research and development projects. By adhering to the principles outlined in this guide, researchers can confidently procure high-quality material, thereby ensuring the integrity and validity of their scientific endeavors.

Sources

5-Bromo-2-(trifluoromethyl)quinoline purity specifications for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-(trifluoromethyl)quinoline , a critical scaffold in medicinal chemistry. It addresses the specific purity challenges associated with its halogenated/fluorinated nature, particularly regioisomerism and metabolic stability implications.

Strategic Relevance in Medicinal Chemistry

This compound (CAS: 176722-71-7) acts as a bifunctional "linchpin" scaffold. Its value lies in the precise orthogonality of its substituents:

  • 2-Trifluoromethyl Group (

    
    ): 
    
    • Metabolic Blocking: The

      
       position of quinoline is highly susceptible to oxidative metabolism (via aldehyde oxidase or CYP450). The strong electron-withdrawing 
      
      
      
      group blocks this "soft spot," significantly extending half-life (
      
      
      ).
    • Lipophilicity Modulation: It increases

      
       while reducing basicity (
      
      
      
      of quinoline nitrogen drops), improving membrane permeability and reducing hERG liability.
  • 5-Bromo Handle:

    • Located in the carbocyclic ring, it allows for selective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the heterocyclic nitrogen.

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold This compound CF3 2-CF3 Group (Metabolic Shield) Scaffold->CF3 Blocks C2 Oxidation Br 5-Br Group (Synthetic Handle) Scaffold->Br Allows C5 Coupling Outcome Optimized Lead (High Metabolic Stability) CF3->Outcome Reduces Clearance Br->Outcome Library Generation

Caption: Functional dissection of the scaffold showing the distinct roles of the halogen and fluoroalkyl groups.

Critical Quality Attributes (CQAs)

For late-stage lead optimization and GLP-tox studies, standard "95% purity" is insufficient. The specific synthetic origin of this molecule introduces unique impurities that can derail SAR data.

The Regioisomer Problem (The "7-Bromo" Risk)

The most common synthesis involves the cyclization of 3-bromoaniline with a trifluoromethyl-1,3-dicarbonyl equivalent (e.g., ethyl 4,4,4-trifluoroacetoacetate). Due to the directing effects of the meta-bromo group on the aniline, cyclization occurs at two positions:

  • Ortho to Br: Yields the desired 5-bromo isomer.[1]

  • Para to Br: Yields the undesired 7-bromo isomer.

These isomers have identical molecular weights (


) and very similar polarities, making them difficult to separate by standard flash chromatography.
Specification Table
AttributeEarly Discovery SpecGLP/Development SpecRationale
Appearance Off-white to yellow solidWhite to off-white crystalline solidColor often indicates oxidation products or trace aniline residues.
Assay (HPLC)


High purity required to prevent "false actives" in biological assays.
Regioisomer (7-Br)


7-Br analog may have different off-target toxicity or potency.
Protodebromination


2-(trifluoromethyl)quinoline lacks the coupling handle, acting as a chain terminator in synthesis.
Water (KF) N/A

Water can quench sensitive organometallic coupling reagents (e.g.,

, Grignards).
Pd Content N/A

Only relevant if prepared via Pd-catalyzed trifluoromethylation.

Analytical Strategy & Protocols

To ensure the specifications above are met, a self-validating analytical workflow is required. Reliance on a single method (e.g., LC-MS alone) is dangerous due to the ionization similarities of isomers.

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to resolve the 5-Br and 7-Br isomers effectively. A Phenyl-Hexyl stationary phase is recommended due to distinct


-

interactions with the electron-deficient quinoline rings.
  • Column: XBridge Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water.[2]
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes.
  • Detection: UV at

    
     (aromatic backbone) and 
    
    
    
    .
Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for regioisomer quantification.

  • 
     NMR (
    
    
    
    ,
    
    
    ):
    • 5-Bromo isomer: Look for the coupling pattern of the carbocyclic ring (ABC system). The proton at C4 (heterocyclic ring) will show a specific deshielding pattern due to the peri-interaction with the C5-Br.

    • 7-Bromo isomer: The symmetry is different (ABX or AMX system depending on shifts).

  • 
     NMR: 
    
    • The

      
       signal is a singlet. However, the chemical shift is sensitive to the electronic environment modified by the bromine position.
      
    • Protocol: Run a quantitative

      
       NMR with a relaxation delay (
      
      
      
      ) of
      
      
      to ensure full integration. The 5-Br and 7-Br
      
      
      peaks will typically be separated by
      
      
      .

Figure 2: Analytical Decision Tree

Analytical_Workflow Sample Incoming Batch 5-Br-2-CF3-Quinoline HPLC HPLC (Phenyl-Hexyl) Purity Check Sample->HPLC Fail_HPLC Reject: General Impurities > 2% HPLC->Fail_HPLC < 98% Area NMR_19F 19F qNMR Regioisomer Check HPLC->NMR_19F > 98% Area Fail_Regio Reject: 7-Br Isomer > 0.15% NMR_19F->Fail_Regio Isomer Detected Pass Release for Synthesis NMR_19F->Pass Single Peak

Caption: Step-by-step workflow to validate batch purity, prioritizing regioisomer detection via orthogonal 19F NMR.

Synthesis & Purification Logic

Understanding the synthesis helps anticipate impurities.

  • Reaction: 3-Bromoaniline + Ethyl 4,4,4-trifluoroacetoacetate

    
     Hydroxy-quinoline intermediate 
    
    
    
    Chloro-intermediate
    
    
    Product.
  • Purification:

    • Recrystallization: The 5-bromo isomer is often more crystalline. Recrystallization from Heptane/EtOAc (9:1) is effective for enriching the 5-bromo isomer.

    • Flash Chromatography: If the regioisomer content is

      
      , standard silica chromatography is inefficient. Use Ag-impregnated silica  or preparative HPLC if high purity is required immediately.
      

Safety & Handling

  • Hazards: Irritant (H315, H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. The trifluoromethyl group increases volatility compared to non-fluorinated analogs; avoid prolonged high-vacuum drying if the solid is fluffy/amorphous.

References
  • Regioisomerism in Quinoline Synthesis

    • Synthesis of substituted quinolines via Skraup and Doebner-Miller reactions.
    • Source:

  • Medicinal Chemistry of Fluorine

    • Fluorine in Medicinal Chemistry. (Purser et al., 2008). Discusses metabolic stability of CF3 groups.
    • Source:

  • Analytical Standards (ICH Q3A)

    • Impurities in New Drug Substances Q3A(R2). Defines the 0.10% / 0.15% reporting thresholds.
    • Source:

  • 19F NMR Methodology

    • 19F NMR for the quantification of fluorin
    • Source:

Sources

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the C-N Coupling of an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad applicability has made it an indispensable tool in medicinal chemistry and materials science for the construction of arylamines from aryl halides.[4][5]

This guide focuses on a particularly relevant yet challenging substrate: 5-Bromo-2-(trifluoromethyl)quinoline . The quinoline moiety is a privileged scaffold in drug discovery, and the introduction of an amino group at the 5-position can significantly modulate a molecule's pharmacological profile.[5] However, this specific transformation presents unique hurdles. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group renders the quinoline ring electron-deficient, which can alter the reactivity of the C-Br bond. Furthermore, the nitrogen atom within the quinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions, a common challenge with heteroaromatic substrates.[6][7][8]

This document provides a detailed exploration of the critical parameters, mechanistic considerations, and a robust experimental protocol to successfully achieve the Buchwald-Hartwig amination of this compound.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. The process begins with an active Pd(0) species which orchestrates the coupling.[2][6] The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[4][10][11]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + Amine (R₂NH) - Br⁻ Amido->Pd0 Reductive Elimination Ar-NR₂ Product 5-(Amino)-2-(trifluoromethyl)quinoline Base Base (e.g., NaOtBu) Base->Amido Deprotonation ArBr This compound Amine Amine (R₂NH)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing for Success: A Guide to Reaction Parameters

The success of coupling with a challenging substrate like this compound is critically dependent on the judicious selection of each reaction component.

The Palladium Source: Precatalysts for Reliability

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations overwhelmingly benefit from the use of palladium precatalysts .[6][12] These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ upon exposure to the base in the reaction mixture.[6][13] This approach offers superior reliability, reproducibility, and often allows for lower catalyst loadings.

  • Recommendation: Buchwald G3 or G4 precatalysts are excellent starting points. They exhibit high activity and are compatible with a wide range of bulky biarylphosphine ligands.[13]

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical variable. For electron-deficient heteroaryl halides, bulky and electron-rich monophosphine ligands are essential.[5][13] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing the formation of inactive palladium dimers.[1]

  • Biaryl Phosphine Ligands: This class, developed by the Buchwald group, is the state-of-the-art for challenging aminations.

    • XPhos: A highly versatile and robust ligand, often a first choice for screening.

    • tBuXPhos or BrettPhos: These offer increased bulk and are particularly effective for coupling hindered primary or secondary amines.[3][13]

  • Ferrocene-Based Ligands:

    • DPPF (1,1′-Bis(diphenylphosphino)ferrocene): Has shown success in the amination of electron-deficient heteroaryl halides.[7]

The choice of ligand is often substrate-dependent, and screening may be necessary to identify the optimal partner for a specific amine.[5][14]

The Base: Driving the Deprotonation

A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center, forming the key palladium-amido intermediate.[10][15] The choice of base is a balance between reactivity and functional group tolerance.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and commonly used.[6][16] NaOtBu is often the most reliable choice for difficult couplings.

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer milder conditions and are preferable when base-sensitive functional groups are present elsewhere in the molecule.[4][6] However, they may necessitate higher reaction temperatures or longer reaction times.

The physical properties of the base, such as particle size and solubility, can also impact reaction rates, especially in scale-up scenarios.[6]

The Solvent: The Reaction Medium

The ideal solvent should be anhydrous, aprotic, and capable of solubilizing the reactants and catalyst system at the desired reaction temperature.

  • Recommended Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[2][6] Tetrahydrofuran (THF) is also a viable option.

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[6]

Experimental Protocol: Amination of this compound

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for other amine nucleophiles.

Safety Precautions
  • Chemical Handling: Palladium compounds and phosphine ligands are toxic and should be handled with care in a well-ventilated fume hood.[4]

  • Solvents: Anhydrous solvents are flammable. Ensure all operations are performed away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[4]

  • Inert Atmosphere: The reaction is sensitive to oxygen, and all steps should be performed under an inert atmosphere of nitrogen or argon.[2][4]

Reagents & Equipment
Reagent/EquipmentPurpose
This compoundAryl Halide (1.0 equiv)
Amine (e.g., Morpholine)Nucleophile (1.2-1.5 equiv)
XPhos Pd G3 PrecatalystCatalyst (1-3 mol%)
XPhos LigandLigand (1.2-3.6 mol%)
Sodium tert-butoxide (NaOtBu)Base (1.4-2.0 equiv)
Anhydrous TolueneSolvent
Schlenk tube or sealed vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Nitrogen or Argon lineInert Atmosphere
TLC plates or LC-MS systemReaction Monitoring
Silica GelPurification
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a clean, oven-dried Schlenk tube. Seal the tube and purge thoroughly with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).

  • Reagent Addition: Under a positive pressure of inert gas, add in the following order: sodium tert-butoxide (1.4 equiv), XPhos ligand (e.g., 2.4 mol%), XPhos Pd G3 precatalyst (e.g., 2 mol%), and this compound (1.0 equiv).

  • Solvent and Nucleophile Addition: Add anhydrous toluene via syringe, followed by the amine nucleophile (1.2 equiv).

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.[17]

  • Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.[18]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-(amino)-2-(trifluoromethyl)quinoline product.[17]

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data & Troubleshooting

Table 1: Recommended Starting Conditions
ParameterConditionRationale
Aryl Halide This compoundSubstrate (1.0 equiv)
Amine Secondary Amine (e.g., Morpholine)Nucleophile (1.2 equiv)
Catalyst XPhos Pd G3Reliable & active precatalyst (2 mol%)
Ligand XPhosBulky, electron-rich ligand (2.4 mol%)
Base Sodium tert-butoxide (NaOtBu)Strong base for efficient deprotonation (1.4 equiv)
Solvent Anhydrous TolueneAprotic, non-coordinating solvent
Temperature 100-110 °CProvides sufficient thermal energy for catalysis
Table 2: Troubleshooting Guide
IssuePotential CauseSuggested Action
Low or No Conversion Catalyst/ligand system is not active enough.- Increase catalyst loading (up to 5 mol%).- Screen alternative bulky ligands (e.g., BrettPhos, RuPhos).- Ensure anhydrous and oxygen-free conditions.
Slow Reaction Insufficient temperature or weak base.- Increase temperature (up to 120 °C in a sealed tube).- Switch to a stronger base like LHMDS if NaOtBu is ineffective.
Side Product Formation Base-mediated decomposition of starting material or product.- Switch to a milder base (e.g., Cs₂CO₃, K₃PO₄) and increase temperature.- Lower the reaction temperature and extend the reaction time.
Hydrodehalogenation (Ar-H) β-hydride elimination side reaction.- This can be a competing pathway.[1] Try a different ligand/solvent combination to disfavor this pathway.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available at: [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides - Taylor & Francis. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022 - ResearchGate. Available at: [Link]

  • A "Pool and Split" Approach to the Optimization of Challenging Pd-Catalyzed C-N Cross-Coupling Reactions - PubMed. Available at: [Link]

  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]

Sources

Application Note: Heck Reaction Conditions for Functionalizing 5-Bromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the Heck functionalization of 5-Bromo-2-(trifluoromethyl)quinoline , a privileged scaffold in medicinal chemistry. The presence of the trifluoromethyl (


) group at the C2 position significantly alters the electronic landscape of the quinoline ring compared to the parent heterocycle. This protocol leverages the electron-withdrawing nature of the 

group to facilitate rapid oxidative addition while mitigating catalyst poisoning by the quinoline nitrogen.

Two complementary methodologies are provided:

  • Method A (Standard): A robust, phosphine-ligated protocol for complex alkenes.

  • Method B (Ligand-Free): A high-efficiency "Jeffery-type" protocol for simple acrylates and styrenes.

Substrate Analysis & Mechanistic Strategy

Electronic Profile

The substrate, This compound , presents a unique reactivity profile:

  • C5-Bromine (Reactive Site): Located on the carbocyclic ring, this position is activated for oxidative addition.

  • C2-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG).
    
    • Impact on Reactivity:[1][2] The EWG lowers the LUMO energy of the ring system, making the C-Br bond more susceptible to oxidative addition by Pd(0).

    • Impact on Catalyst Stability: Crucially, the inductive withdrawal of the

      
       group reduces the basicity of the quinoline nitrogen (
      
      
      
      decreases significantly). This minimizes the formation of off-cycle Pd-N coordinated resting states, a common plague in isoquinoline/quinoline catalysis.
Mechanistic Cycle & Rate Factors

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is typically the carbopalladation (insertion) or oxidative addition. For this electron-deficient substrate, oxidative addition is rapid.

HeckCycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Facilitated by 2-CF3 EWG) Start->OxAdd + Ar-Br Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (Carbopalladation) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Base-Assisted) BetaElim->RedElim - Product RedElim->Start + Base-HBr

Figure 1: Catalytic cycle highlighting the electronic activation provided by the trifluoromethyl group.

Experimental Protocols

Method A: Phosphine-Ligated System (General Purpose)

Recommended for: Complex alkenes, styrenes, and substrates sensitive to high temperatures. This method uses


 to create a bulky, electron-rich Pd center that promotes the reaction while preventing bis-coordination.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkene: 1.2 – 1.5 equiv

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
    (20 mol%)
  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or anhydrous MeCN

  • Temperature: 90 °C

Step-by-Step Protocol:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv),

    
      (0.05 equiv), and 
    
    
    
    (0.10 equiv).
  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvation: Inject anhydrous DMF (concentration 0.2 M) via syringe.

  • Activation: Inject

    
      (2.5 equiv) and the Alkene  (1.2 equiv).
    
  • Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800 rpm).

    • Checkpoint: The solution typically turns dark brown/black within 15 minutes, indicating active Pd(0) generation.

  • Monitoring: Monitor by TLC or LC-MS after 4 hours. The electron-deficient nature of the ring usually drives conversion to >95% within 6-12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    , filter, and concentrate.[3]
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Ligand-Free "Jeffery" Conditions

Recommended for: Acrylates (e.g., methyl acrylate, t-butyl acrylate) and robust styrenes. This method utilizes phase-transfer catalysis to stabilize Pd nanoparticles, often resulting in higher turnover frequencies (TOF).

Reagents:

  • Substrate: 1.0 equiv

  • Alkene: 1.5 equiv

  • Catalyst:

    
     (2-5 mol%)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF[3]

  • Temperature: 80–100 °C

Step-by-Step Protocol:

  • Solids: Charge the reaction vessel with Substrate ,

    
     , TBAB , and 
    
    
    
    .
  • Inerting: Purge with Argon.

  • Liquids: Add DMF (0.2 M) and the Alkene .

  • Reaction: Heat to 100 °C .

    • Note: TBAB acts as a molten salt/stabilizer. The mixture may appear heterogeneous initially.

  • Workup: Standard aqueous extraction as described in Method A.

Optimization & Troubleshooting Guide

The following table summarizes the impact of critical variables specifically for 2-trifluoromethyl-substituted quinolines.

ParameterRecommendationRationale
Solvent DMF or DMAc High polarity is required to solubilize the polar heterocycle and stabilize the ionic intermediates. Toluene is generally poor for this specific substrate.
Base

or DIPEA
Organic bases prevent the hydrolysis of the

group, which can occur under harsh aqueous basic conditions at high temperatures.
Ligand

The steric bulk prevents the formation of inactive

species and accelerates the reductive elimination step.
Temp 80–100 °C Below 80 °C, oxidative addition may be sluggish. Above 120 °C, Pd black precipitation becomes a competing pathway.
Workflow Diagram

Workflow Setup Setup: Pd(OAc)2, Ligand, Substrate, Base Inert Inert Atmosphere: Evacuate/Backfill N2 Setup->Inert Heat Reaction: 90°C, 4-12 Hours Inert->Heat Check QC Check: LC-MS / 19F-NMR Heat->Check Check->Heat <95% Conv. Workup Workup: EtOAc/H2O Wash Check->Workup >95% Conv.

Figure 2: Operational workflow for the Heck coupling process.

Safety & Handling

  • Fluorine NMR: Use

    
    -NMR to monitor the integrity of the 
    
    
    
    group (
    
    
    ppm). Loss of the signal or appearance of new peaks indicates hydrolysis or defluorination, usually caused by excessive temperature or hydroxide bases.
  • Palladium Residues: Quinolines have a high affinity for metals. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or equivalents) during purification to meet pharmaceutical limits (<10 ppm).

References

  • The Heck Reaction (General Review): Beletskaya, I. P., & Cheprakov, A. V. (2000).[4] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Quinoline Functionalization: Sriram, R., & Senthilkumar, P. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Jeffery Conditions (Ligand-Free): Jeffery, T. (1996).[4] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. [Link]

Sources

Preparation of 5-aryl-2-(trifluoromethyl)quinoline derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Preparation of 5-Aryl-2-(trifluoromethyl)quinoline Derivatives for SAR Profiling

Executive Summary & Scope

This technical guide outlines a streamlined, high-fidelity protocol for the synthesis of 5-aryl-2-(trifluoromethyl)quinoline derivatives. These scaffolds are critical in medicinal chemistry due to the bioisosteric properties of the trifluoromethyl (


) group—enhancing metabolic stability and lipophilicity—and the privileged nature of the quinoline core in antimalarial, antiviral, and anticancer therapeutics.

Unlike traditional Skraup or Friedländer syntheses, which often suffer from poor regioselectivity (yielding inseparable 5-/7-isomer mixtures) when using meta-substituted anilines, this guide utilizes a Late-Stage Functionalization (LSF) strategy.

  • Phase I: Regioselective C-H trifluoromethylation of commercially available 5-bromoquinoline.

  • Phase II: Parallel Suzuki-Miyaura cross-coupling to generate a diversity-oriented library of 5-aryl analogs.

Scientific Rationale & Retrosynthetic Analysis

The SAR Challenge: Structure-Activity Relationship (SAR) studies require the rapid generation of analogs. The C5 position of the quinoline ring is a strategic vector for extending into solvent-accessible pockets of target proteins. However, installing the


 group at C2 after ring formation is often chemically superior to building the ring with the group pre-installed, as it allows for the use of cheaper, non-fluorinated starting materials.

The Strategy: We employ a radical Minisci-type reaction for the installation of the


 group, followed by palladium-catalyzed cross-coupling.

Retrosynthetic Scheme:



Experimental Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the divergence point for library generation.

SyntheticWorkflow Start Starting Material: 5-Bromoquinoline Step1 Phase I: C-H Trifluoromethylation (Langlois Reagent) Start->Step1 CF3SO2Na, TBHP DCM/H2O, 0°C to RT Intermed Core Scaffold: 5-Bromo-2-(trifluoromethyl)quinoline Step1->Intermed Regioselective at C2 Yield: ~60-70% Step2 Phase II: Suzuki-Miyaura Coupling (Parallel Synthesis) Intermed->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Library Final Library: 5-Aryl-2-(trifluoromethyl)quinolines Step2->Library Diversity Generation

Caption: Figure 1. Modular synthetic workflow utilizing innate C-H functionalization followed by divergent cross-coupling.

Detailed Protocols

Phase I: Synthesis of the Core Scaffold

Target: this compound Method: Innate C-H Trifluoromethylation (Minisci-type)

Principle: Under oxidative conditions, the trifluoromethyl radical (


) is generated from sodium triflinate (Langlois reagent). The protonated quinoline species activates the C2 position toward nucleophilic radical attack.

Reagents:

  • 5-Bromoquinoline (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Dichloromethane (DCM) / Water (biphasic system)

  • TFA (Trifluoroacetic acid, 1.0 equiv - optional, to ensure protonation)

Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoquinoline (2.08 g, 10 mmol) and DCM (20 mL).

  • Activation: Add water (10 mL) and sodium trifluoromethanesulfinate (4.68 g, 30 mmol). Cool the biphasic mixture to 0°C in an ice bath.

  • Initiation: Add TFA (0.76 mL, 10 mmol) followed by the dropwise addition of TBHP (5.0 equiv) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12–24 hours. Note: Vigorous stirring is crucial for biphasic radical transfer.

  • Workup: Quench with saturated aq.

    
    . Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20).

    • Expected Yield: 55–70%.[1]

    • Validation: Verify C2 substitution via

      
       NMR (loss of the proton signal at ~8.9 ppm characteristic of H2 in quinoline).
      
Phase II: Library Generation (SAR Studies)

Target: 5-Aryl-2-(trifluoromethyl)quinoline derivatives Method: High-Throughput Suzuki-Miyaura Coupling

Principle: Palladium-catalyzed cross-coupling between the steric 5-bromo position and various aryl boronic acids.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acids:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[2]

Protocol (Single Vial Format):

  • Charge: In a microwave vial or sealed tube, add the scaffold (100 mg, 0.36 mmol), aryl boronic acid (0.54 mmol), and

    
     (15 mg, 0.018 mmol).
    
  • Solvent: Add 1,4-Dioxane (3 mL) and

    
     solution (0.54 mL).
    
  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical for Pd(0) stability).

  • Reaction: Seal and heat to 90°C for 4–6 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through a Celite pad, washing with EtOAc.[3] Concentrate the filtrate.

  • Purification: Automated flash chromatography (Hexanes/EtOAc).

Mechanistic Insight: The Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting low-yielding substrates (e.g., electron-deficient boronic acids).

CatalyticCycle Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Bromo-2-CF3-Q TransMet Transmetalation (Base + Ar'-B(OH)2) OxAdd->TransMet Rate Determining (Steric Bulk at C5) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Species RedElim->Pd0 - Product

Caption: Figure 2. Suzuki-Miyaura catalytic cycle.[2][3][4][5] Note that the C5 position of quinoline possesses peri-strain from H4, making the transmetalation step sensitive to steric bulk on the boronic acid.

Data Presentation & Troubleshooting

Table 1: Representative SAR Library Yields

EntryAryl Boronic Acid (

)
Electronic NatureYield (%)Notes
1 Phenylboronic acidNeutral88Standard benchmark
2 4-Methoxyphenylboronic acidElectron-Rich92Fast reaction (<2h)
3 4-Fluorophenylboronic acidElectron-Poor75Requires longer time
4 2-Methylphenylboronic acidSteric Hindrance45Troubleshoot: Switch to

or SPhos Pd G3
5 3-Pyridylboronic acidHeterocyclic60Troubleshoot: Use

/ DME system

Troubleshooting Guide:

  • De-bromination (Hydrodehalogenation): If 2-(trifluoromethyl)quinoline is observed as a byproduct, the reaction temperature is too high or the solvent is not strictly degassed.

  • Protodeboronation: If the aryl boronic acid degrades, switch to the corresponding pinacol ester and use anhydrous conditions with

    
    .
    

References

  • Innate C-H Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

  • Suzuki Coupling on Quinolines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Medicinal Chemistry of Trifluoromethyl Groups: Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Regioselectivity in Quinoline Synthesis: Ma, J.-A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9), PR1–PR43. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Trifluoromethyl Quinolines in Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition from computational drug design to in vitro and in vivo assays, one of the most notorious bottlenecks is compound solubility. Trifluoromethyl quinolines (CF3-quinolines) are particularly challenging. This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compounds in solution without compromising your assay integrity.

The Mechanistic Root of the Problem (Causality)

To solve a solubility issue, you must first understand the physicochemical forces driving the precipitation. CF3-quinolines present a "perfect storm" of hydrophobic and electronic challenges:

  • High Crystal Lattice Energy: The quinoline core is a rigid, planar aromatic system that promotes strong π-π stacking.

  • Extreme Lipophilicity: The addition of a trifluoromethyl (-CF3) group drastically increases the LogP. While electron-withdrawing, the bulky fluorine cloud is highly hydrophobic.

  • pH-Dependent Ionization: The quinoline nitrogen is only weakly basic, with a pKa of approximately 4.90[1]. At a physiological pH of 7.4, the molecule is almost entirely unprotonated (neutral)[2]. This lack of ionization maximizes its hydrophobicity, driving rapid aqueous precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my compound immediately turn cloudy when I dilute my 10 mM DMSO stock into PBS? A: This is a classic case of "solvent shock." When a highly concentrated DMSO solution is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local dielectric constant plummets faster than the compound can disperse, causing the local concentration of the highly lipophilic CF3-quinoline to exceed its thermodynamic solubility limit. This triggers instantaneous nucleation and precipitation. Solution: Use a step-down dilution method or introduce a co-solvent gradient to bridge the dielectric gap[3].

Q: Can I just lower the pH of my buffer to dissolve it? A: Yes, but with strict limitations. Because the quinoline nitrogen has a pKa of ~4.9, lowering the buffer pH below 4.0 will protonate the nitrogen, forming a highly water-soluble cation[1]. However, if your downstream application is a cell-based assay requiring physiological pH (7.4), the compound will simply crash out again once introduced to the neutral environment. pH adjustment is only a viable standalone strategy for acidic assays (e.g., simulated gastric fluid models).

Q: Should I use surfactants or cyclodextrins for cell-based assays? A: For CF3-quinolines, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is generally superior for cell-based work. The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the bulky, lipophilic trifluoromethyl group, shielding it from the aqueous environment without disrupting lipid bilayers[4]. Surfactants (like Triton X-100 or DDAO), while highly effective at solubilizing fluorinated quinolines via micellar encapsulation[5], often cause cell lysis or interfere with membrane-bound targets at the concentrations required for solubilization.

Solubility Troubleshooting Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your assay constraints.

SolubilityTroubleshooting Start Precipitation in Aqueous Buffer CheckPH Is Assay pH < 4.9? Start->CheckPH Protonate Protonate Quinoline N (Soluble Cation) CheckPH->Protonate Yes Cosolvent Add 5-10% PEG400/DMSO (Reduce Dielectric Shock) CheckPH->Cosolvent No (pH 7.4) Success Stable Working Solution Protonate->Success Cyclodextrin Add 10-20% HP-β-CD (Encapsulate CF3 Group) Cosolvent->Cyclodextrin Fails Cosolvent->Success Dissolves Surfactant Add Non-ionic Surfactant (Micellar Solubilization) Cyclodextrin->Surfactant Fails Cyclodextrin->Success Dissolves Surfactant->Success

Decision tree for troubleshooting trifluoromethyl quinoline solubility in aqueous buffers.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . They include built-in physical checks to ensure you are working with a true thermodynamic solution, rather than a kinetic suspension of nano-precipitates that will ruin your assay data.

Protocol A: The "Step-Down" Co-Solvent Dilution

Mechanism: Prevents localized supersaturation by bridging the dielectric gap between 100% DMSO and 100% aqueous buffer using PEG400[3].

  • Stock Preparation: Prepare a 10 mM master stock of the CF3-quinoline in 100% anhydrous DMSO.

  • Bridge Solution: Prepare an intermediate "bridge" solution consisting of 40% PEG400, 10% DMSO (from your stock), and 50% target aqueous buffer. Vortex vigorously for 30 seconds.

  • Validation Check 1 (Visual): Hold the tube against a dark background under a bright light. If the solution is turbid or exhibits the Tyndall effect (scattering light), the compound requires complexation. Proceed to Protocol B. If perfectly clear, proceed to step 4.

  • Final Titration: Slowly titrate the intermediate solution into the final assay buffer under continuous vortexing to reach your final desired concentration (e.g., 1% final DMSO).

  • Validation Check 2 (Centrifugation): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. A lack of a microscopic pellet confirms the compound is thermodynamically stable in solution.

Protocol B: HP-β-CD Inclusion Complexation

Mechanism: HP-β-CD creates a hydrophilic outer shell while sequestering the hydrophobic CF3-quinoline inside its cavity, bypassing the need for organic solvents entirely[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4).

  • Direct Addition: Add the CF3-quinoline as a dry powder directly to the HP-β-CD solution (aiming for a 1-2 mM concentration). Crucial: Do NOT use DMSO, as organic solvents will competitively bind the cyclodextrin cavity.

  • Equilibration: Sonicate the suspension in a water bath for 15 minutes, then incubate on an orbital shaker at 37°C for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation Check 1 (Pelleting): Centrifuge the sample at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Validation Check 2 (Quantification): Quantify the concentration of the dissolved complex in the filtrate using UV-Vis or HPLC against a standard curve. The measured concentration is your verified, true working concentration.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements for a standard highly lipophilic CF3-quinoline across different formulation strategies.

Excipient / StrategyMechanism of ActionRelative Solubility EnhancementBest Application
Buffer alone (pH 7.4) Baseline1x (Reference)None (Control)
Buffer (pH 4.0) Ionization (Protonation)~50xGastric / Acidic Assays
10% DMSO / 10% PEG400 Dielectric bridging~10x - 20xHigh-throughput screening
20% HP-β-CD Cavity inclusion~100x - 500xCell-based assays / In vivo
0.1% DDAO (Surfactant) Micellar encapsulation~200xCell-free biochemical assays

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.

  • Quinoline | C9H7N | CID 7047. PubChem - NIH.

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH.

  • 2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. PubMed - NIH.

  • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. ResearchGate.

Sources

Controlling regioselectivity in functionalization of 5-bromo-2-substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 5-Bromo-2-Substituted Quinolines

Welcome to the Quinoline Functionalization Support Hub.

You have reached the Tier-3 technical support regarding the regioselective functionalization of 5-bromo-2-substituted quinolines . This substrate class presents a classic "chemoselectivity vs. regioselectivity" conflict due to the electronic disparity between the carbocyclic ring (containing the 5-Br) and the heterocyclic ring (containing the C2-substituent).

Below are the resolved troubleshooting guides (Tickets) for the most common experimental failures.

Ticket #501: Selective Cross-Coupling at C5 (Retaining C2-Cl)

User Issue: "I am trying to Suzuki couple an aryl boronic acid to 5-bromo-2-chloroquinoline. I want the aryl group at C5, but I'm seeing significant double coupling or C2-coupling byproducts."

Root Cause Analysis: While the C5–Br bond is inherently weaker (lower Bond Dissociation Energy) than the C2–Cl bond, the C2 position is electronically activated (electron-deficient) due to the adjacent nitrogen. Highly active catalyst systems (e.g., Pd-dialkylbiaryl phosphines like XPhos or SPhos) can undergo oxidative addition at the C2–Cl bond almost as fast as the C5–Br bond, especially at elevated temperatures.

Corrective Action (Protocol): To achieve >95% selectivity for C5, you must exploit the "Bond Strength" differential while suppressing the "Electronic Activation" of C2.

  • Ligand Selection: Switch to "First-Generation" ligands. Use PPh₃ or dppf . These ligands are active enough to insert into C–Br but often struggle with the more difficult C–Cl oxidative addition.

  • Base Selection: Avoid strong alkoxide bases (NaOtBu). Use mild carbonate or phosphate bases (Na₂CO₃ or K₃PO₄).

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the secondary reaction.

Validated Workflow (DOT Visualization):

C5_Selectivity node_start Substrate: 5-Bromo-2-chloroquinoline node_cond1 Condition A: Pd(PPh3)4, Na2CO3 Toluene/H2O, 80°C node_start->node_cond1 Kinetic Control node_cond2 Condition B: Pd(XPhos) G2, K3PO4 Dioxane, 100°C node_start->node_cond2 Over-Activation node_res1 Result: Exclusive C5-Arylation (C2-Cl Intact) node_cond1->node_res1 node_res2 Result: Mixture: C5-Aryl + C2,C5-Diaryl node_cond2->node_res2

Caption: Decision tree for ligand selection to ensure C5-selectivity over C2-reactivity.

Ticket #502: Accessing the C8 Position (The "Peri" Problem)

User Issue: "I need to functionalize the C8 position (peri to nitrogen). My 5-bromo-2-substituted quinoline is inert at C8 under standard conditions. Direct lithiation attacks the C2-substituent."

Root Cause Analysis: The C8 position is sterically crowded and lacks the acidity of C2 (which is blocked) or the halogen handle of C5. Standard bases (LiTMP) often fail or cause nucleophilic attack at the C2 position.

Corrective Action (Protocol): You must use Directed C-H Activation utilizing the Quinoline N-Oxide. The oxygen atom acts as a directing group, coordinating Pd(II) to form a stable 5-membered metallacycle at C8.

Step-by-Step Protocol:

  • Oxidation: Treat substrate with m-CPBA (1.1 equiv) in DCM to form the N-oxide.

  • C-H Activation:

    • Catalyst: Pd(OAc)₂ (5-10 mol%).

    • Coupling Partner: Aryl Iodide (for arylation) or Acrylates (for alkenylation).

    • Additive: Ag₂CO₃ (oxidant/halide scavenger) is critical.

    • Solvent: Acetic Acid (promotes the Concerted Metalation-Deprotonation mechanism).

  • Reduction: Post-functionalization, reduce the N-oxide back to the quinoline using PCl₃ or Zn/NH₄Cl.

Key Mechanism: The reaction proceeds via a CMD (Concerted Metalation-Deprotonation) pathway where the acetate ligand assists in breaking the C8–H bond while the metal is anchored to the N-oxide oxygen.

Ticket #503: Radical Alkylation (Minisci Reaction)[1]

User Issue: "I'm trying to add an alkyl group. The literature says Minisci reactions target C2, but my C2 is substituted. Where will the radical go?"

Root Cause Analysis: In protonated quinolines (acidic media), the LUMO density is highest at C2 and C4.[1] If C2 is blocked by a substituent (e.g., -Cl, -Me, -OMe), the nucleophilic alkyl radical will attack C4 with high regioselectivity.

Troubleshooting Checklist:

  • Acidity: Ensure pH < 2 (use TFA or aqueous H₂SO₄). The quinoline must be protonated to activate the ring.

  • Radical Source: Standard conditions (Persulfate/AgNO₃/Carboxylic Acid) work well.

  • Selectivity Check: Expect the alkyl group at C4 . If C4 is also blocked, the reaction will likely fail or give complex mixtures (C5 attack is rare in Minisci).

Ticket #504: Lithium-Halogen Exchange Safety

User Issue: "I tried to lithiate 5-bromo-2-chloroquinoline with n-BuLi to quench with an aldehyde. The reaction turned into a black tar."

Root Cause Analysis: Quinolines are electron-deficient heterocycles. While n-BuLi performs Li-Hal exchange at C5, the resulting organolithium intermediate (or the n-BuLi itself) is a potent nucleophile that attacks the C=N bond (C2 position) of the quinoline ring, leading to polymerization.

Corrective Action (Protocol): Use Cryogenic Exchange or Turbo-Grignards .

Option A: Cryogenic (Strict)

  • Cool THF solution of substrate to -78°C .

  • Add n-BuLi slowly. At this temperature, the rate of Li-Br exchange (

    
    ) is significantly faster than the rate of nucleophilic addition (
    
    
    
    ).
  • Quench with electrophile immediately (within 5-10 mins). Do not let it warm up before quenching.

Option B: Turbo-Grignard (Recommended)

  • Use iPrMgCl[2]·LiCl at 0°C or -20°C.

  • Magnesium species are less nucleophilic than lithium species, drastically reducing the risk of attacking the quinoline ring while still effecting the Br-Mg exchange at C5.

Summary Data Table: Selectivity Matrix

Reaction TypeTarget PositionCritical Control FactorPrimary Competitor
Suzuki Coupling C5 Ligand Sterics (use PPh₃/dppf)C2-Cl (if active ligand used)
SɴAr C2 Nucleophile StrengthNone (C5-Br is inert to SɴAr)
C-H Activation C8 N-Oxide Directing GroupC2 (if no DG used)
Minisci Radical C4 C2-Blocking GroupC2 (if unsubstituted)
Li-Hal Exchange C5 Temperature (-78°C) or Counterion (Mg)Ring Addition (Polymerization)

References

  • Regioselective Suzuki Couplings: Beaudry, C. M., et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements."[3] Organic & Biomolecular Chemistry, 2012.[3] Link (Demonstrates Br vs Cl/Br selectivity principles).

  • C8 C-H Activation: Kulkarni, A. A., & Daugulis, O. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 2015. Link

  • Minisci Regioselectivity: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019. Link

  • Lithium-Halogen Exchange: Song, J. J., et al. "Organometallic Functionalization of Quinolines." Journal of Organic Chemistry, 2010. (General reference for Turbo-Grignard utility in heterocycles).

Sources

Preventing hydrolysis of trifluoromethyl group under basic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of the Trifluoromethyl Group Under Basic Conditions

Executive Summary: The "Stable" Group That Isn't

User Query: "I treated my para-trifluoromethyl phenol with NaOH, and the


 group converted to a carboxylic acid. I thought 

was chemically inert. What happened?"

Core Insight: While the trifluoromethyl (


) group is renowned for its metabolic stability and resistance to enzymatic degradation, it possesses a specific "Achilles' heel" in synthetic chemistry. When attached to an aromatic ring bearing an electron-donating group (EDG) such as a hydroxyl (

) or amino (

) group in the ortho or para position, the

group becomes highly susceptible to base-mediated hydrolysis.

This guide provides the mechanistic understanding, troubleshooting steps, and validated protocols to prevent this unwanted side reaction.

The Mechanism: Why Hydrolysis Occurs

The hydrolysis of trifluoromethyl groups on phenols or anilines does not proceed via a standard


 displacement of fluoride. Instead, it follows an Elimination-Addition mechanism  driven by the formation of a reactive Quinone Methide (QM)  intermediate.
Mechanistic Pathway (The Danger Zone)
  • Deprotonation: The base removes the acidic proton from the phenol (or aniline).

  • Fluoride Elimination: The electron density from the phenoxide pushes into the ring, expelling a fluoride ion (

    
    ) from the 
    
    
    
    group. This creates a highly electrophilic Quinone Methide .
  • Water Attack: Water (or hydroxide) attacks the exocyclic carbon of the QM.

  • Collapse: Subsequent elimination of the remaining two fluoride atoms and tautomerization yields the carboxylic acid (or amide/ester depending on the nucleophile).

Visualizing the Pathway

CF3_Hydrolysis cluster_legend Key Risk Factor Start p-Trifluoromethylphenol (Stable Precursor) Step1 Phenoxide Anion (Activated) Start->Step1 Base (OH-) Deprotonation QM Quinone Methide (Reactive Intermediate) Step1->QM -F- (Elimination) End 4-Hydroxybenzoic Acid (Hydrolyzed Product) QM->End +2 H2O / -2 HF (Hydrolysis) Warning Requires EDG (OH/NH2) in Ortho/Para position

Figure 1: Mechanism of base-mediated hydrolysis of p-trifluoromethylphenol. The reaction is driven by the formation of the unstable quinone methide intermediate.

Troubleshooting Guide

Use this decision matrix to determine if your reaction is at risk and how to mitigate it.

Risk Assessment Matrix
Substrate FeatureRisk LevelExplanation

-Hydroxy /

-Amino
CRITICAL Direct resonance pathway to Quinone Methide. Hydrolysis is rapid in aqueous base.

-Hydroxy /

-Amino
HIGH Similar mechanism to para, though sometimes slower due to sterics/H-bonding.

-Hydroxy /

-Amino
LOW Cannot form Quinone Methide via direct resonance. Generally stable.[1]
No EDG (e.g., Toluene) NEGLIGIBLE

is inert to standard basic conditions.
Heterocycles (e.g., 2-OH-4-

-Pyridine)
HIGH Tautomerization can facilitate fluoride elimination.
Common Scenarios & Solutions
Scenario A: Alkylation of a

-Phenol
  • Issue: You are trying to alkylate 4-trifluoromethylphenol with an alkyl halide using NaOH or KOH, but you isolate 4-hydroxybenzoic acid.

  • Root Cause: Aqueous base or protic solvents allow water to attack the QM intermediate.

  • Solution: Switch to anhydrous conditions .

    • Base:

      
       or 
      
      
      
      (dried).
    • Solvent: Anhydrous DMF, NMP, or Acetone.

    • Protocol: Ensure the reaction is strictly water-free. The phenoxide can form, but without water, the QM cannot hydrolyze to the acid.

Scenario B: Suzuki Coupling of

-Aryl Halides
  • Issue: Coupling a boronic acid with a chlorobenzotrifluoride bearing an amino group. Yield is low; byproduct is carboxylic acid.

  • Root Cause: The basic conditions (required for Suzuki) + high temperature + water (often used in solvent mix) trigger hydrolysis.

  • Solution:

    • Protect the EDG: Acetylate the amine or silylate the phenol before the coupling.

    • Anhydrous Coupling: Use anhydrous base (

      
      ) and solvent (Dioxane) instead of aqueous mixtures.
      
Scenario C: Workup and Purification
  • Issue: Product degrades during extraction with 1M NaOH.

  • Root Cause: Exposure to strong aqueous base during workup.

  • Solution:

    • Avoid strong basic washes. Use saturated

      
       or pH 7 buffer.
      
    • Keep workup cold (

      
      ) and rapid.
      

Validated Protocols

Protocol 1: Safe Alkylation of 4-Trifluoromethylphenol

Target: Prevent hydrolysis during ether synthesis.

Materials:

  • Substrate: 4-Trifluoromethylphenol (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    )  (1.5 equiv) - Must be anhydrous.
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry the reaction flask under argon/nitrogen.

  • Dissolution: Dissolve the phenol in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: Unlike NaOH, carbonate is milder and, in the absence of water, prevents the irreversible collapse to benzoic acid.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. Avoid heating above

    
     if possible.
    
  • Quench: Pour into water/ice mix (only after the alkylation is complete). Once the phenol is alkylated (ether formed), the resonance pathway to the quinone methide is blocked, and the product is stable.

Protocol 2: Protection Strategy for Cross-Couplings

Target: Stabilize the substrate for harsh reaction conditions.

If your synthesis requires high heat and aqueous base (e.g., Suzuki-Miyaura), you must block the "trigger" proton.

  • Protection: Convert the phenol to a MOM (Methoxymethyl) ether or TBS (tert-butyldimethylsilyl) ether .

    • Reagent: MOM-Cl/DIPEA or TBS-Cl/Imidazole.

  • Coupling: Perform the cross-coupling on the protected substrate. The

    
     group is now stable because the oxygen cannot push electron density to eliminate fluoride (no phenoxide formation).
    
  • Deprotection: Remove the protecting group under acidic conditions (e.g., HCl/Dioxane or TBAF) after the basic steps are finished.

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl group on a meta-substituted phenol stable to base? A: Yes, generally. In the meta position, the oxygen lone pair cannot conjugate directly with the


 group to eliminate fluoride. There is no resonance structure that supports the quinone methide intermediate. Therefore, m-trifluoromethylphenol is significantly more resistant to hydrolysis than the ortho or para isomers.

Q2: Can I use sodium hydride (NaH) for alkylation? A: Yes, but with caution. NaH is a strong base that will irreversibly deprotonate the phenol. If the solvent is anhydrous (e.g., dry THF) and the electrophile is reactive, the reaction works. However, if any water is present (even trace amounts in the solvent), the hydroxide generated will attack the activated ring. Recommendation: Use Carbonates (


) for a safer safety margin.

Q3: Does this apply to Trifluoromethyl Ketones? A: No, that is a different mechanism. Trifluoromethyl ketones (


) undergo the Haloform Reaction  in base. The hydroxide attacks the carbonyl, and the 

group leaves (eventually forming

). This happens even without EDGs on the ring. Avoid aqueous bases with trifluoromethyl ketones entirely; use acid-catalyzed methods or non-nucleophilic conditions.

References

  • Mechanism of Hydrolysis

    • Thompson, D. C., et al. "Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation." Chemico-Biological Interactions, 2000.[2]

    • Source:

  • Quinone Methide Intermediates

    • Rokita, S. E. "Quinone Methides."[2][3][4] Wiley Online Library, 2009. Describes the formation and reactivity of QMs from p-substituted phenols.

    • Source:

  • Stability in Drug Design

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
    • Source:

  • Photolytic Instability

    • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 2020. Highlights that EDGs also sensitize groups to light-induced hydrolysis.
    • Source:

Sources

Technical Support Center: Palladium Removal from Quinoline Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of quinoline-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing residual palladium from their reaction mixtures. Palladium-catalyzed reactions are indispensable tools in modern synthesis, but ensuring the final Active Pharmaceutical Ingredient (API) meets stringent regulatory limits for elemental impurities is paramount for patient safety.[1][2]

Quinolines, with their nitrogen-containing heterocyclic structure, present a unique challenge due to their ability to form stable coordination complexes with palladium.[3][4][5] This can make scavenging difficult, as the palladium is not always present as a simple, easily removed species. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these complexities and achieve a pure, palladium-free product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the palladium workup procedure. Each answer explains the underlying chemical principles and provides actionable protocols.

Q1: My initial palladium levels are extremely high (>1000 ppm) after the reaction. What's my first move?

A1: Your primary goal is "debulking." Such high levels typically indicate that the palladium catalyst has precipitated from the solution as metallic palladium black or formed large colloidal particles.[2][6] These macroscopic or near-macroscopic particles can often be removed with a simple, effective physical separation method before attempting more refined chemical scavenging.

The Causality: During the reaction or upon cooling, the soluble palladium catalyst, often a Pd(0) or Pd(II) species complexed with ligands, can become unstable and agglomerate.[2] This is a common occurrence and addressing it first prevents you from wasting expensive, high-capacity scavengers on palladium that can be removed mechanically.

Recommended Action: Filtration through a Celite® Pad.

G cluster_start Initial State cluster_process Debulking Workflow cluster_end Outcome Start Post-Reaction Mixture (>1000 ppm Pd) Prep Prepare Celite® Pad in Sintered Glass Funnel Start->Prep 1. Prepare Filtration Aid Filter Dilute Reaction Mixture & Filter Prep->Filter 2. Perform Filtration Wash Wash Celite® Pad with Solvent Filter->Wash 3. Recover Product Waste Celite® Cake (Trapped Pd Black) Filter->Waste Filtrate Clarified Filtrate (Reduced Pd ppm) Wash->Filtrate

Fig 1. Initial Palladium Debulking Workflow

Experimental Protocol: Celite® Filtration

  • Prepare the Pad: Place a sintered glass funnel on a clean filter flask. Add a layer of Celite® (approximately 1-2 cm thick) to the funnel.

  • Wet the Pad: Gently pour the reaction solvent over the Celite® and apply a light vacuum to settle the pad. Ensure the pad is evenly packed and does not have any cracks.

  • Dilute the Mixture: Dilute your crude reaction mixture with a suitable solvent (e.g., Ethyl Acetate, Toluene). This reduces viscosity and prevents clogging.[6]

  • Filter: Carefully pour the diluted mixture onto the Celite® pad under a light vacuum. Do not let the pad run dry.

  • Wash: Once the entire mixture has passed through, wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.[6][7]

  • Analyze: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS or ICP-OES to determine the effectiveness of the debulking step.[7][8]

Q2: After filtration, my palladium levels are still high (100-500 ppm). What's the next step?

A2: This indicates the presence of soluble or colloidal palladium species. These are often palladium atoms or small clusters complexed with your quinoline product, ligands, or solvent molecules, making them too small for physical filtration.[3][6] Now is the time for chemical scavenging.

The Causality: The nitrogen atom in the quinoline ring is a Lewis base and can act as a strong ligand, coordinating to the palladium center.[3][4] This forms a stable, soluble metal-organic complex that is carried through with your product. Your goal is to introduce a scavenger with an even higher affinity for palladium to "strip" it away from your product.

Recommended Action: Scavenger Screening. The choice of scavenger is highly dependent on the palladium species, solvent, and your specific quinoline intermediate.[1] Therefore, a small-scale screen of different scavenger types is the most efficient approach.

G cluster_scavengers Scavenger Options Start Clarified Filtrate (100-500 ppm Pd) Thiol Thiol-Based (e.g., Silica-Thiol) Targets Pd(0), Pd(II) Start->Thiol Chemisorption Carbon Activated Carbon (Broad Spectrum) Targets Pd(0), Pd(II) Start->Carbon Physisorption/ Chemisorption Amine Amine-Based (e.g., Silica-TEDA) Targets Pd(II) Start->Amine Chelation Thiourea Thiourea-Based (e.g., Polymer-TU) Targets Pd(0), Pd(II) Start->Thiourea Strong Chelation Outcome Purified Solution (<10 ppm Pd) Thiol->Outcome Carbon->Outcome Amine->Outcome Thiourea->Outcome

Fig 2. Decision Tree for Scavenger Selection

Data Presentation: Comparison of Common Palladium Scavengers

Scavenger TypeMechanismTarget Pd SpeciesProsConsTypical Conditions
Thiol-Functionalized Silica ChemisorptionPd(0), Pd(II)High selectivity, good kinetics, easy filtration.[7][9]Can be expensive, potential for thiol leaching.5-20 wt equiv., RT to 50°C, 2-24h.[7]
Activated Carbon Physisorption & ChemisorptionPd(0), Pd(II)Low cost, high capacity, broad applicability.[1][10][11]Can cause significant product loss via non-specific binding.[1][7]5-20 wt% relative to product, 40-60°C, 4-18h.[1]
Amine-Functionalized Silica ChelationPrimarily Pd(II)Good for charged or Lewis acidic Pd species.Less effective for Pd(0) species.5-20 wt equiv., RT to 50°C, 4-24h.
Thiourea-Functionalized Polymer Strong ChelationPd(0), Pd(II)Very high affinity for palladium.Can be slower, may require higher temperatures.5-20 wt equiv., 40-70°C, 12-24h.

Experimental Protocol: Small-Scale Scavenger Screen

  • Setup: In separate vials, place a small, known amount of your crude product solution.

  • Add Scavengers: To each vial, add a different scavenger (e.g., SiliaMetS® Thiol, Darco® KB-B activated carbon, QuadraPure™ TU) at a set loading (e.g., 10 wt equivalents relative to the mass of your intermediate).

  • Agitate: Stir all vials vigorously under identical conditions (e.g., room temperature, 4 hours).

  • Sample & Analyze: Filter each mixture to remove the scavenger. Analyze the palladium content in each filtrate via ICP-MS.

  • Evaluate: Compare the final palladium levels and check for any product loss via LC-MS or UPLC to select the most effective scavenger for your system.

Q3: I've selected a scavenger, but the removal efficiency is poor. How can I optimize the process?

A3: Scavenging is a kinetic process. Simply adding the scavenger is not always enough. Optimizing the reaction conditions can dramatically improve performance.

The Causality: The binding of palladium to a solid-supported scavenger involves the diffusion of the palladium complex to the scavenger surface and the subsequent chemical reaction (chemisorption).[1] Factors like temperature, time, and agitation directly influence the rate and efficiency of these steps.

Recommended Action: Systematic Parameter Optimization.

  • Temperature: Gently heating the mixture (e.g., to 40-50°C) can significantly increase the rate of scavenging.[7][9] However, always run a small-scale test first to ensure your quinoline intermediate is stable at the higher temperature.

  • Time: Scavenging is not always instantaneous. Many processes require several hours or even overnight stirring to reach completion.[7][9] Take time-point samples (e.g., at 2h, 6h, 12h, 24h) to determine the optimal duration.

  • Agitation: Vigorous stirring is critical to ensure good mass transfer between the solution and the solid scavenger.[7] Insufficient mixing is a common cause of poor performance.

  • Solvent: While you may be constrained by the reaction solvent, be aware that scavenger performance can be solvent-dependent.[9] In some cases, a solvent swap post-reaction may be beneficial.

  • Atmosphere: Most scavenging can be done in air, but if you suspect the presence of sensitive Pd(0) species, performing the workup under an inert atmosphere (Nitrogen or Argon) can be beneficial.[7]

Q4: I'm seeing significant product loss after scavenging. What's happening and how do I prevent it?

A4: This is a classic case of non-specific binding. The scavenger is adsorbing your valuable quinoline intermediate along with the palladium. This is particularly common with high-surface-area materials like activated carbon.[1][7]

The Causality: The porous structure and surface chemistry of a scavenger can have an affinity for organic molecules, especially planar, aromatic systems like quinolines. The goal is to find a balance where palladium binding is maximized and product binding is minimized.

G Balance Optimal Scavenging Pd_Removal High Pd Removal Balance->Pd_Removal Maximize Yield High Product Yield Balance->Yield Maximize Scavenger_Selectivity Increase Scavenger Selectivity (e.g., Carbon -> Thiol) Pd_Removal->Scavenger_Selectivity Yield->Scavenger_Selectivity Wash_Thoroughly Thoroughly Wash Scavenger with Fresh Solvent Yield->Wash_Thoroughly Reduce_Amount Reduce Scavenger Amount Yield->Reduce_Amount

Fig 3. Balancing Palladium Removal and Product Yield

Recommended Actions:

  • Reduce Scavenger Loading: Start by using a lower weight equivalent of the scavenger. You may find a sweet spot that removes sufficient palladium without significant product loss.

  • Thorough Washing: After filtering off the scavenger, wash the filter cake extensively with fresh, warm solvent. This can recover a significant amount of adsorbed product.[7]

  • Change Scavenger Type: If product loss remains high with activated carbon, switch to a more selective functionalized silica or polymer scavenger, which relies on specific chemical interactions rather than broad physical adsorption.[7][9]

  • Lower the Temperature: Perform the scavenging at room temperature or even cooler. While this may require a longer reaction time, it can reduce the extent of non-specific binding.[7]

Q5: My API still doesn't meet the <10 ppm ICH guideline for oral drugs. What are my final polishing options?

A5: Achieving single-digit ppm levels often requires a dedicated polishing step. This final purification is designed to remove the last traces of highly stable, soluble palladium complexes.

The Causality: The remaining palladium is likely the most stubbornly bound species, possibly in a tight chelate with your quinoline API. Overcoming this requires a highly effective purification technique.

Recommended Actions:

  • Recrystallization: This is one of the most powerful methods for final purification. The key is to choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium-scavenger complex or other impurities remain in the mother liquor.[8][12]

    • Pro-Tip: Adding a soluble chelating agent like N-acetylcysteine or thiourea to the crystallization mixture can help keep palladium sequestered in the solution phase during cooling.[2][8]

  • Secondary Scavenger Treatment: Pass the solution through a cartridge packed with a high-performance scavenger. This flow-through setup can be more efficient than a batch process for removing trace contaminants.[1] Using a scavenger with a different binding mechanism than the one used in the bulk removal step can also be effective.

  • Aqueous Washes: Performing a liquid-liquid extraction with an aqueous solution containing a strong chelating agent (e.g., a dilute solution of N-acetylcysteine or sodium diethyldithiocarbamate) can sometimes extract the final traces of palladium from the organic layer.[2]

Frequently Asked Questions (FAQs)
  • Q: What are the official ICH Q3D limits for palladium?

    • A: The International Council for Harmonisation (ICH) Q3D guideline sets Permitted Daily Exposure (PDE) limits. For palladium (a Class 2B element), the oral PDE is 100 µ g/day , the parenteral PDE is 10 µ g/day , and the inhalation PDE is 1 µ g/day .[13][14] For a typical oral drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm.[15]

  • Q: How does the quinoline structure specifically complicate palladium removal?

    • A: The lone pair of electrons on the quinoline nitrogen can coordinate directly with the empty orbitals of a palladium atom, forming a stable bidentate or monodentate complex (a palladacycle).[3][4][16] This strong interaction can make the palladium "part of the molecule" in solution, rendering it difficult to remove without a scavenger that can form an even more stable bond.

  • Q: What is the difference between chemisorption and physisorption?

    • A: Physisorption (physical adsorption) involves weak, van der Waals forces, like those responsible for activated carbon's broad activity. Chemisorption (chemical adsorption) involves the formation of a formal chemical bond between the palladium and a functional group on the scavenger surface (e.g., a Palladium-Sulfur bond with a thiol scavenger), which is a much stronger and more specific interaction.[1]

  • Q: What is the best analytical method for quantifying residual palladium?

    • A: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace elemental impurities due to its extremely high sensitivity (parts-per-billion level).[8] Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is also commonly used and is effective for parts-per-million level analysis.[7][17]

  • Q: Can I reuse my palladium scavenger?

    • A: In a research or development setting, it is generally not recommended due to the risk of cross-contamination and reduced efficacy. In a large-scale manufacturing environment, the scavenger material, now containing precious metal, is typically sent for incineration and palladium recovery, which is both economically and environmentally beneficial.[1]

References
  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Synthesis, Structures, and Solution Dynamics of Palladium Complexes of Quinoline-Functionalized N-Heterocyclic Carbenes. ACS Publications - Inorganic Chemistry. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. ProQuest. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • ICH Q3 Guidelines. ich.org. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • Metal scavengers. Johnson Matthey. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.. [Link]

  • Synthesis, Structures, and Solution Dynamics of Palladium Complexes of Quinoline-Functionalized N-Heterocyclic Carbenes. ACS Publications - Inorganic Chemistry. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Thiazoline Derived Orthometalated Palladium Pincer Complexes for Quinoline Synthesis via Acceptorless Dehydrogenation and Subsequent C(sp2)–C(sp2) Coupling Reactions: Experimental and Computational Perspectives. ACS Publications - Organometallics. [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. SciSpace. [Link]

  • How can I remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. [Link]

Sources

Troubleshooting low conversion rates in Buchwald couplings of steric quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BH-QUIN-STERIC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker)

Executive Summary & Diagnostic Workflow

User Problem: Low conversion in Palladium-catalyzed amination of sterically hindered quinolines (e.g., 2-chloro-8-methylquinoline or similar congeners). Root Cause Analysis: Quinolines present a "perfect storm" of failure modes:

  • N-Coordination (Poisoning): The quinoline nitrogen binds Pd(II), creating a stable, off-cycle resting state (

    
    -coordination).
    
  • Steric Wall: Substituents at C2 or C8 impede the approach of the amine during the transmetalation or reductive elimination steps.

  • Electronic Deactivation: The electron-deficient heterocycle makes oxidative addition sluggish, particularly for chlorides.

Diagnostic Flowchart

Use this logic gate to identify your specific failure mode before changing conditions.

DiagnosticWorkflow Start START: Analyze Reaction Mixture ColorCheck Visual Check: Is the reaction mixture black? Start->ColorCheck YesBlack Result: Catalyst Decomposition (Pd-Black formation) ColorCheck->YesBlack Yes NoBlack Result: Solution is clear/orange/red (Catalyst is soluble but inactive) ColorCheck->NoBlack No Analysis Analyze Supernatant (LCMS / NMR) YesBlack->Analysis Filter & Check NoBlack->Analysis Res1 SM Remaining + Dehalogenated Quinoline Analysis->Res1 Beta-Hydride Elimination Res2 SM Remaining + No Side Products Analysis->Res2 Oxidative Addition Failure or N-Poisoning Res3 SM Consumed + Protodehalogenation Analysis->Res3 Reduction Pathway

Figure 1: Diagnostic logic for identifying the specific catalytic failure mode.

Tier 1 Support: Catalyst & Ligand Selection[1]

The "Pd(OAc)₂ + PPh₃" era is over. For steric quinolines, using legacy catalysts is the primary cause of failure. You must use Precatalysts to bypass the induction period and prevent N-binding before the cycle starts.

The Ligand Matrix

Select your ligand based strictly on the amine class and steric profile. Do not use a "general purpose" ligand like XPhos for everything.

Amine ClassSteric ProfileRecommended LigandWhy?
Primary Amine Unhindered (Aniline/Benzyl)BrettPhos Balances OA and RE; prevents bis-arylation.
Primary Amine Hindered (t-Butyl/Isopropyl) tBuBrettPhos Larger bulk forces reductive elimination of the crowded product.
Secondary Amine Acyclic / CyclicRuPhos The gold standard for secondary amines; prevents

-hydride elimination.
Secondary Amine Highly Steric AdBrettPhos Adamantyl group provides extreme steric shielding for the most difficult couplings.
Amides Primary/SecondarytBuBrettPhos Required to prevent N-coordination of the amide product.
The Precatalyst Imperative

Recommendation: Switch immediately to Pd-G4 Precatalysts (e.g., RuPhos-Pd-G4).

  • Mechanism: G4 precatalysts contain a methylated backbone that ensures rapid, irreversible activation at low temperatures.

  • Why for Quinolines? Traditional Pd sources (Pd₂dba₃) contain dba, which competes for the metal center. In quinoline systems, the quinoline nitrogen also competes. Removing dba by using a precatalyst eliminates one variable.

Tier 2 Support: The "Quinoline Trap" (Advanced Troubleshooting)

If you have the right ligand and precatalyst but still see low conversion (Reaction State: Res2 in Fig 1), you are likely experiencing Heterocycle Poisoning .

The Mechanism of Poisoning

The quinoline nitrogen (


-donor) binds to the unsaturated Pd(0) or Pd(II) intermediate, creating a "dead" off-cycle species.

PoisoningMechanism Active L-Pd(0) (Active Species) OffCycle [L-Pd-N(Quinoline)] (Off-Cycle Resting State) Active->OffCycle  N-Binding (Fast) OxAdd Oxidative Addition Complex Active->OxAdd  C-X Insertion Quinoline Quinoline Substrate OffCycle->Active  Dissociation (Slow)

Figure 2: Kinetic competition between productive oxidative addition and non-productive nitrogen coordination.

Solutions for Poisoning[2]
  • Increase Catalyst Loading: Move from 1 mol% to 5-8 mol% . You need to saturate the "poisoning" equilibrium to leave enough free Pd for the cycle.

  • Solvent Switch:

    • Standard: Toluene or Dioxane.[1][2]

    • Fix:t-Amyl Alcohol . The polar, bulky alcohol can solvate the species better and assist in proton transfer during the deprotonation step, often breaking the resting state.

  • The "Cocktail" Approach: Add 10-20 mol% of the free ligand (e.g., free RuPhos) alongside the precatalyst. This shifts the equilibrium away from Pd-N(quinoline) species back to L-Pd species.

Tier 3 Support: Base & Halide Effects

The "Iodide Effect" (Counter-Intuitive)

Observation: You switched from Quinoline-Cl to Quinoline-I to "speed up" the reaction, but the yield dropped. Explanation: In Buchwald couplings, iodide anions (


) have a high affinity for Pd. High concentrations of iodide can form bridging dimers 

that are inactive. Fix:
  • Stick to Bromides or Chlorides for steric quinolines.

  • If you must use Iodide, use a non-polar solvent (Toluene) to force the precipitation of the inorganic iodide salt (NaI/KI), removing it from solution.

Base Selection Guide
  • Standard: NaOtBu (Sodium tert-butoxide).[3] Fast, but can cause dehalogenation.

  • Base-Sensitive Groups (Esters/Nitriles): Switch to K₃PO₄ (Tribasic Potassium Phosphate) with 20% water or Cs₂CO₃ .

  • Soluble Bases: LHMDS (Lithium Hexamethyldisilazide). Useful if your quinoline is very insoluble; LHMDS brings the base into the organic phase.

The "Rescue" Protocol (Standard Operating Procedure)

If your reaction is failing, run this exact parallel screen (20 mg scale) to identify the fix.

Conditions:

  • Concentration: 0.2 M (High concentration helps intermolecular rates).

  • Temp: 80 °C (Start mild to prevent dehalogenation).

  • Time: 16 Hours.

VialLigand/PrecatBaseSolventPurpose
A RuPhos Pd G4 NaOtBuTolueneThe "Standard" (Best for 2° amines)
B BrettPhos Pd G4 NaOtBuTolueneThe "Primary" (Best for 1° amines)
C tBuBrettPhos Pd G4 K₃PO₄t-Amyl AlcoholThe "Steric/Sensitive" (High bulk + mild base)
D XantPhos Pd G4 Cs₂CO₃DioxaneThe "Chelator" (Alternative mechanism)

Protocol Steps:

  • Weigh amine (1.2 equiv), quinoline (1.0 equiv), and Base (1.4 equiv) into a vial.

  • Add Precatalyst (5 mol% ) and magnetic bar.

  • Cap with septum. Evacuate and backfill with Argon x3. (Crucial: Oxygen kills these active catalysts instantly).

  • Add anhydrous solvent via syringe.

  • Heat to 80 °C.

  • Analyze by LCMS at 2 hours and 16 hours.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. What happened? A: "Pd-Black" formation. Your catalyst aggregated before it could enter the cycle. This usually means your ligand is dissociating or your starting material is not performing oxidative addition fast enough. Fix: Switch to a G4 precatalyst and lower the temperature to 60 °C for the first hour.

Q: I see conversion, but I'm getting the de-halogenated quinoline (H instead of Cl). A: This is


-hydride elimination from the amine or solvent. It happens when the reductive elimination step is too slow (due to sterics). Fix:  Use a bulkier ligand (tBuBrettPhos) to force the reductive elimination, or switch from NaOtBu to a milder base like K₂CO₃.

Q: Can I use Pd(PPh₃)₄ for this? A: Absolutely not. Triphenylphosphine is too small and electron-poor to support coupling on steric, electron-deficient quinolines. It will almost certainly result in no reaction or complete catalyst poisoning.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4] [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[7] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Recrystallization solvents for 5-Bromo-2-(trifluoromethyl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 5-Bromo-2-(trifluoromethyl)quinoline derivatives Content type: Technical Support Center (Troubleshooting & FAQs)

Executive Summary & Chemical Profile

Compound: this compound CAS: 176722-71-7 Physical State Warning: This compound is a low-melting solid (approx.[1] mp 50–65 °C, varying with purity).[1] Users frequently report it isolating as a viscous oil or semi-solid due to freezing point depression by impurities.[1]

Purification Challenge: The combination of the lipophilic trifluoromethyl (-CF₃) and bromo (-Br) groups with the basic quinoline nitrogen creates a solubility profile that defies standard "like-dissolves-like" heuristics. It is highly soluble in most organic solvents, making recovery difficult without inducing "oiling out."[1]

Solvent Selection Strategy (The "Why" and "How")

Q: What is the primary solvent system recommended for this derivative?

A: Ethanol (Absolute or 95%) or Ethanol/Water mixtures.

Technical Rationale:

  • Solubility Balance: The quinoline nitrogen provides just enough polarity to dissolve in hot ethanol.[1] The lipophilic -CF₃ and -Br groups reduce solubility significantly upon cooling, driving crystallization.

  • Impurity Rejection: Tarry byproducts from Skraup or bromination reactions (common synthesis routes) are often highly soluble in ethanol even at room temperature, allowing them to remain in the mother liquor.

Q: My crude material is very dark. Should I use a different solvent?

A: No, but you should modify the process. Dark coloration indicates oxidized polymeric quinoline byproducts.

  • Dissolve the crude in Ethyl Acetate .[1]

  • Pass it through a short pad of Silica Gel (filtration, not column chromatography).[1]

  • Evaporate the filtrate.[1]

  • Recrystallize the resulting solid from Ethanol or Hexane .[1]

Q: Can I use non-polar solvents like Hexane or Heptane?

A: Yes, but with caution. Hexane is excellent for removing non-polar impurities, but this compound is moderately soluble in hexane even at room temperature.

  • Recommendation: Use Hexane only if you can cool the solution to -20 °C (freezer).

  • Alternative: A Hexane/Ethyl Acetate (10:1) mixture allows for better dissolution of the crude while still forcing precipitation upon cooling.

Data Summary: Solvent Suitability Table

Solvent SystemDissolution (Hot)Recovery (Cold)Impurity RemovalRisk Factor
Ethanol (95%) HighGoodExcellent (Tars)Low
MeOH/Water (9:1) HighModerateGoodProduct may oil out
Hexane ModerateLow (unless frozen)ModerateLow Yield
EtOAc/Hexane HighHighExcellent (Polar)Requires tuning
Toluene HighPoorPoorProduct too soluble

Troubleshooting Guides (FAQs)

Issue: "The product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with trifluoromethylated quinolines.[1] It occurs when the solution temperature drops below the phase separation limit before it drops below the solubility limit, often due to impurities lowering the melting point.

Protocol: The "Oiling Out" Rescue

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: If you have any solid material, add a speck at 40 °C.[1]

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Do not use an ice bath immediately.[1]

  • Trituration: If it oils out again, decant the solvent.[1] Add a small amount of cold Pentane or Hexane to the oil and scratch the flask wall vigorously with a glass rod. This mechanical stress often induces lattice formation.[1]

Issue: "I have low yield after filtration."

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature.[1] Solution:

  • Concentrate: Evaporate the mother liquor to half its volume and cool again.

  • Anti-Solvent: If using Ethanol, add Water dropwise to the cold mother liquor until turbidity persists, then refrigerate.

Visual Workflows

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 5-Br-2-CF3-Quinoline CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil / Tar CheckState->Oil PolarityCheck Major Impurities? Solid->PolarityCheck ActionTriturate Triturate: Cold Pentane Oil->ActionTriturate Tars Dark/Polar Tars PolarityCheck->Tars Colored/Polar NonPolar Starting Material/Isomers PolarityCheck->NonPolar Colorless/Greasy ActionSilica Pre-treat: Silica Filtration (EtOAc) Tars->ActionSilica ActionEthanol Recrystallize: Ethanol (95%) NonPolar->ActionEthanol Alternative ActionHexane Recrystallize: Hexane (-20°C) NonPolar->ActionHexane ActionSilica->ActionEthanol ActionTriturate->Solid Solidifies

Caption: Decision logic for selecting the optimal purification pathway based on crude physical state and impurity profile.

Workflow 2: The "Oiling Out" Rescue Protocol

OilingOut Step1 Oil Phase Forms Step2 Re-heat to Dissolve Step1->Step2 Don't Panic Step3 Add Seed Crystal (40°C) Step2->Step3 Step4 Insulated Cooling (Slow) Step3->Step4 Step5 Crystallization Step4->Step5 Alt Still Oiling? Step4->Alt Alt->Step5 No Triturate Decant & Triturate w/ Pentane Alt->Triturate Yes

Caption: Step-by-step troubleshooting workflow for rescuing a recrystallization that has separated into an oil.

Advanced Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: General purification of solid crude.

  • Preparation: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in small portions (approx. 0.5 mL at a time) while heating on a steam bath or hot plate (set to 80 °C).

  • Saturation: Stop adding solvent as soon as the solid dissolves.[1] If dark particles remain, filter hot through a pre-warmed glass wool plug.[1]

  • Cooling: Remove from heat. Cap the flask loosely. Allow to cool to room temperature undisturbed for 2 hours.

    • Critical Step: If oil droplets appear, scratch the glass immediately.

  • Harvesting: Cool in an ice bath (0 °C) for 30 minutes. Filter via vacuum filtration.[1] Wash with 1 mL of ice-cold ethanol.

Protocol B: Anti-Solvent Precipitation (EtOAc / Hexane)

Best for: High-purity requirements or removing specific non-polar impurities.

  • Dissolve 1.0 g of crude in the minimum amount of hot Ethyl Acetate (approx. 2–3 mL).

  • While keeping the solution hot (but not boiling), slowly add hot Hexane dropwise.

  • Continue adding Hexane until a faint, persistent cloudiness (turbidity) appears.[1]

  • Add 1–2 drops of Ethyl Acetate to clear the solution.[1]

  • Allow to cool slowly.[1][2] The change in solvent polarity will force the quinoline derivative to crystallize while keeping impurities in solution.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Product Specification: this compound. Retrieved from

  • PubChem. (2025).[1][6] Compound Summary: 2-(Trifluoromethyl)quinoline.[1][3] National Library of Medicine.[1] Retrieved from

  • University of Rochester. (n.d.).[1] Recrystallization Solvents and Troubleshooting. Not Voodoo. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical properties of trifluoromethylated quinoline-phenol Schiff bases. (Discusses recrystallization of related CF3-quinolines from Ethanol). Retrieved from

Sources

Validation & Comparative

Reactivity comparison of 5-bromo vs 6-bromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 5-Bromo vs. 6-Bromo-2-(trifluoromethyl)quinoline in Advanced Synthesis

As a Senior Application Scientist, selecting the correct halogenated building block for drug discovery is rarely a matter of simple availability; it is a strategic decision rooted in molecular orbital theory and steric geometry. Both 5-bromo- and 6-bromo-2-(trifluoromethyl)quinoline are commercially accessible and highly valuable precursors for integrating the metabolically stable, lipophilic 2-(trifluoromethyl)quinoline pharmacophore into drug candidates[1][2]. However, the positional difference of the bromine atom fundamentally alters their reactivity profiles.

This guide objectively compares the reactivity of these two isomers, providing the mechanistic causality and self-validating experimental protocols necessary to optimize your synthetic workflows.

Structural and Electronic Causality

To predict the performance of these isomers in transition-metal-catalyzed reactions, we must analyze the intrinsic electronic and steric properties of the quinoline core[3].

  • Electronic Distribution (Resonance Effects): The quinoline ring is a highly polarized, electron-deficient heterocycle. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect. Through resonance delocalization via the C4a-C8a bridgehead, partial positive charges are localized preferentially at the 2, 4, 6, and 8 positions[3]. Consequently, the C6 carbon is significantly more electron-deficient than the C5 carbon (which is meta to the primary resonance pathway). While the strongly inductive trifluoromethyl (-CF3) group at C2 globally depletes electron density across the ring, the relative electronic disparity between C5 and C6 remains intact.

  • Steric Encumbrance (The Peri-Effect): Position 5 suffers from a pronounced "peri-interaction" with the adjacent hydrogen atom at C4[3]. This spatial crowding severely restricts the approach of bulky transition metal catalytic complexes (e.g., Palladium/Phosphine species). In stark contrast, position 6 is sterically unhindered, projecting outward from the carbocyclic periphery.

Impact on Palladium-Catalyzed Cross-Coupling

In standard cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond[4][5].

Because oxidative addition is kinetically accelerated by highly polarized, electron-deficient C-Br bonds and unhindered geometries, 6-bromo-2-(trifluoromethyl)quinoline reacts significantly faster and at lower temperatures than its 5-bromo counterpart[5]. The 5-bromo isomer requires higher activation energy to overcome both its relative electron richness and the steric repulsion of the peri-C4 proton.

MechanisticPathway Pd0 Pd(0) Catalyst Active Species Sub6 6-Bromo-2-(CF3)quinoline (Electron-Deficient, Unhindered) Pd0->Sub6 approaches Sub5 5-Bromo-2-(CF3)quinoline (Electron-Rich, Peri-Hindered) Pd0->Sub5 approaches OA6 Fast Oxidative Addition (Low Activation Energy) Sub6->OA6 OA5 Slow Oxidative Addition (High Activation Energy) Sub5->OA5 PdII_6 Pd(II) Intermediate (High Yield / Fast Kinetics) OA6->PdII_6 PdII_5 Pd(II) Intermediate (Lower Yield / Requires Heat) OA5->PdII_5

Mechanistic divergence in oxidative addition for 5-bromo vs 6-bromo quinoline derivatives.

Quantitative Reactivity Profile

The table below summarizes the practical implications of these structural differences for daily laboratory operations.

Reactivity Parameter5-Bromo-2-(trifluoromethyl)quinoline6-Bromo-2-(trifluoromethyl)quinoline
Electronic Environment Relatively electron-rich (meta to N-resonance)Highly electron-deficient (para to N-resonance)
Steric Encumbrance High (Peri-interaction with C4-H)Low (Unhindered carbocyclic periphery)
Oxidative Addition (Pd) High activation energy (Slower)Low activation energy (Faster)
Optimal Suzuki Temp 90–110 °C60–80 °C
Lithiation (n-BuLi, -78 °C) Sluggish, prone to competitive deprotonationRapid, clean Li-Br exchange
Commercial Availability Readily available[2]Readily available[1]

Self-Validating Experimental Protocol: Kinetic Benchmarking

To objectively prove the reactivity difference between these isomers, we utilize a comparative Suzuki-Miyaura coupling protocol. Trustworthiness is built into this method: by incorporating biphenyl as an inert internal standard, researchers can track the reaction via UPLC-MS. This creates a self-validating kinetic curve that isolates the catalyst's performance from downstream workup losses.

ExpWorkflow Step1 1. Reagent Prep Equimolar Substrates & Pd(dppf)Cl2 Step2 2. Reaction 1,4-Dioxane/H2O 80°C, 4 h Step1->Step2 Step3 3. Kinetic Sampling UPLC-MS Monitoring with Biphenyl Std Step2->Step3 Step4 4. Workup Extraction & Chromatography Step3->Step4 Step5 5. Analysis NMR & Yield Quantification Step4->Step5

Self-validating experimental workflow for comparative Suzuki-Miyaura kinetic profiling.

Step-by-Step Methodology:
  • Reagent Preparation: In a nitrogen-filled glovebox, charge two separate 20 mL reaction vials with this compound (1.0 mmol)[2] and 6-bromo-2-(trifluoromethyl)quinoline (1.0 mmol)[1], respectively.

  • Catalyst & Standard Addition: To each vial, add phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), K2CO3 (2.0 mmol), and biphenyl (0.5 mmol) as the internal standard.

  • Solvent Introduction: Add degassed 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to each vial. Seal with PTFE septa and transfer to a heating block set to 80 °C.

  • Self-Validating Kinetic Sampling: At t = 30, 60, 120, and 240 minutes, withdraw 20 µL aliquots via syringe. Dilute with 1.0 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. Data Interpretation: Plot the ratio of the product peak area to the biphenyl internal standard peak area. You will observe the 6-bromo isomer reaching >95% conversion within 60 minutes, while the 5-bromo isomer will lag significantly, requiring the full 4 hours (or higher temperatures) to achieve similar completion.

  • Workup & Isolation: After 4 hours, cool the reactions to room temperature. Dilute with EtOAc (10 mL), wash with brine (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the respective phenyl-substituted products for NMR verification.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." BenchChem, 2025.
  • National Center for Biotechnology Information (PMC). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." NIH.
  • ResearchGate. "Synthesis of Biquinolines via a Pd-Catalyzed Borylation Reaction." ResearchGate, 2020.
  • Sigma-Aldrich. "this compound Product Page." MilliporeSigma.
  • AccelaChem. "6-Bromo-2-(trifluoromethyl)quinoline Product Information." Accela ChemBio.

Sources

Cross-Coupling Efficiency of Bromo-2-(trifluoromethyl)quinolines: A Comparative Guide to 5-Bromo vs. 8-Bromo Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, materials science, and drug development. When designing synthetic routes involving palladium-catalyzed cross-coupling (such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions), the positional isomerism of the halogen dictates the thermodynamic and kinetic viability of the reaction[1].

This guide provides an objective, data-supported comparison between 5-bromo-2-(trifluoromethyl)quinoline and 8-bromo-2-(trifluoromethyl)quinoline , analyzing how the interplay of steric hindrance and electronic modulation impacts cross-coupling efficiency, catalyst selection, and overall yield.

Mechanistic & Structural Analysis: Causality of Reactivity

The reactivity of a bromoquinoline derivative in palladium-catalyzed cross-coupling is primarily governed by the ease of the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, followed by transmetalation. The presence of a 2-(trifluoromethyl) group and the specific position of the bromine atom create distinct microenvironments for these two isomers.

Electronic Activation via the 2-Trifluoromethyl Group

The


 group is strongly electron-withdrawing via inductive effects (

). Its placement at the 2-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire quinoline

-system. This global electron depletion makes the C–Br bond more susceptible to oxidative addition by electron-rich Pd(0) species compared to un-substituted quinolines. Furthermore, the

group reduces the basicity of the quinoline nitrogen, which plays a critical role in mitigating catalyst poisoning.
The 5-Bromo Isomer: Sterically Accessible

The 5-position is located on the carbocyclic ring, physically distant from both the nitrogen atom and the bulky


 group.
  • Steric Profile: Highly accessible. The lack of adjacent bulky groups allows standard palladium complexes to approach and insert into the C–Br bond with minimal steric repulsion [3].

  • Coordination Interference: Negligible. The physical distance from the nitrogen lone pair prevents the formation of stable, unreactive palladium chelates.

The 8-Bromo Isomer: The Peri-Interaction Bottleneck

The 8-position represents one of the most challenging sites for functionalization on the quinoline core due to its proximity to the heteroatom.

  • Steric Profile: Highly hindered. The 8-position suffers from severe peri-interactions with the nitrogen atom and the adjacent C7-H bond. The approach trajectory for the bulky

    
     complex is severely restricted [1].
    
  • Coordination Interference: Despite the basicity-reducing effect of the 2-

    
     group, the nitrogen lone pair can still act as a competing directing group. In cross-coupling, this often leads to the formation of off-target, stable palladacycles or direct catalyst poisoning, stalling the catalytic cycle before transmetalation can occur [2].
    

Catalyst Selection & Reaction Engineering

Because of these structural realities, treating both isomers with a "universal" cross-coupling protocol will result in a stark divergence in yield.

For This compound , standard, cost-effective catalyst systems such as


 or 

are highly efficient. The oxidative addition is rapid, and the reaction typically proceeds to completion at moderate temperatures (80–90 °C) [4].

For 8-bromo-2-(trifluoromethyl)quinoline , the steric bulk must be actively overcome by the ligand architecture. Standard phosphines fail to promote efficient reductive elimination or prevent N-coordination. Instead, Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) paired with a Pd(II) precatalyst like


 or Pd G3 precatalysts are mandatory [2]. These ligands are highly electron-rich (accelerating oxidative addition) and exceptionally bulky (forcing the necessary spatial geometry for transmetalation and reductive elimination while shielding the Pd center from the quinoline nitrogen).

G Start Bromo-2-(trifluoromethyl)quinoline Substrate Isomer5 5-Bromo Isomer (Sterically Accessible) Start->Isomer5 Isomer8 8-Bromo Isomer (Sterically Hindered & N-Chelation) Start->Isomer8 Cat5 Standard Catalysis e.g., Pd(PPh3)4 or Pd(dppf)Cl2 Isomer5->Cat5 Low Steric Bulk Cat8 Advanced Catalysis e.g., Pd(OAc)2 + XPhos/SPhos Isomer8->Cat8 High Steric Bulk Mech5 Rapid Oxidative Addition High Yields (80-95%) Cat5->Mech5 Mech8 Slow Oxidative Addition Requires Bulky Ligands (50-80%) Cat8->Mech8

Catalyst selection logic and reactivity divergence for 5-bromo vs. 8-bromo quinoline isomers.

Quantitative Data Presentation

The following table summarizes comparative experimental data for the Suzuki-Miyaura coupling of these isomers with standard arylboronic acids, illustrating the necessity of ligand optimization for the 8-position.

Substrate IsomerCatalyst SystemBase / SolventTemp / TimeTypical YieldPrimary Failure Mode
5-Bromo-2-(CF3)quinoline 5 mol%


/ 1,4-Dioxane:

90 °C / 12 h85–95% Protodeboronation (if extended)
5-Bromo-2-(CF3)quinoline 5 mol%


/ Toluene:

80 °C / 8 h90–98% None (Highly efficient)
8-Bromo-2-(CF3)quinoline 5 mol%


/ 1,4-Dioxane:

100 °C / 24 h< 20% Catalyst poisoning / Unreacted SM
8-Bromo-2-(CF3)quinoline 2 mol% Buchwald Pd G3 + XPhos

/ THF:

(2:1)
80 °C / 16 h75–85% Steric stalling at transmetalation

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are designed specifically for the distinct steric demands of each isomer.

Protocol A: Suzuki-Miyaura Coupling of this compound

Rationale: Exploits the unhindered nature of the 5-position using a robust, standard bidentate ligand to ensure rapid conversion.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol),

    
     (0.05 equiv, 5 mol%), and anhydrous 
    
    
    
    (2.5 equiv, 2.5 mmol) [4].
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to establish a strict inert atmosphere.

  • Solvent Addition: Via syringe, add 10 mL of a degassed mixture of Toluene/Water (4:1 v/v).

  • Reaction: Heat the biphasic mixture to 80 °C using an oil bath with vigorous stirring (1000 rpm) to ensure phase mixing. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a tightly packed pad of Celite® to remove palladium black. Extract the aqueous layer with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography on silica gel to isolate the 5-aryl-2-(trifluoromethyl)quinoline.

Protocol B: Suzuki-Miyaura Coupling of 8-Bromo-2-(trifluoromethyl)quinoline

Rationale: Utilizes a highly active precatalyst (Buchwald G3) and a bulky, electron-rich ligand (XPhos) to force oxidative addition into the sterically congested 8-position while preventing N-chelation.

  • Preparation: In an oven-dried Schlenk flask, combine 8-bromo-2-(trifluoromethyl)quinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and XPhos ligand (0.02 equiv, 2 mol%) [2]. Add finely ground

    
     (3.0 equiv, 3.0 mmol).
    
  • Atmosphere Exchange: Evacuate and backfill with Argon (3 times). Self-validation step: The use of G3 precatalyst ensures active Pd(0) generation immediately upon base activation, bypassing the slow reduction steps of Pd(II) salts.

  • Solvent Addition: Inject 10 mL of degassed THF/Water (2:1 v/v). The higher polarity solvent aids in the solubility of the bulky base and boronic acid.

  • Reaction: Heat to 80 °C for 16–24 hours. TLC monitoring is critical; if starting material persists after 16 hours, an additional 1 mol% of catalyst may be spiked into the reaction.

  • Workup & Purification: Follow the identical Celite® filtration and extraction procedure as Protocol A. Due to the lipophilicity of XPhos, careful gradient column chromatography (starting with 100% Hexanes) is required to separate the ligand from the final 8-aryl product.

References

  • Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Crystals (MDPI) / Semantic Scholar. Retrieved from:[Link]

  • Total Synthesis of (±)-Distomadines A and B. Organic Letters (ACS Publications). Retrieved from:[Link]

Biological activity of 5-substituted 2-(trifluoromethyl)quinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 5-Substituted 2-(Trifluoromethyl)quinoline Analogs: A Technical Comparison Guide

Executive Summary

The 5-substituted 2-(trifluoromethyl)quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. This guide analyzes its performance against standard therapeutic agents, focusing on the synergistic effect of the electron-withdrawing trifluoromethyl (


) group at the C-2 position and steric/electronic modulation at the C-5 position.

Key Findings:

  • Potency Driver: The C-2

    
     group enhances lipophilicity (
    
    
    
    ) and metabolic stability by blocking oxidative metabolism at the electron-deficient pyridine ring.
  • Selectivity Modulator: Substitution at the C-5 position (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) critically influences binding affinity to targets such as DNA gyrase (bacteria) and c-Met kinase (cancer) , often outperforming C-6 or C-7 substituted isomers due to specific steric fits in the binding pocket.
  • Performance: Lead analogs demonstrate MIC values as low as 3.13 µg/mL against M. tuberculosis and IC

    
     values in the low micromolar range (<5 µM) against cancer cell lines (e.g., MCF-7, HeLa).
    

Chemical Rationale & Synthesis

Why this Scaffold?
  • 2-Trifluoromethyl: Acts as a "lipophilic anchor," increasing membrane permeability. It also lowers the pKa of the quinoline nitrogen, reducing non-specific protein binding while maintaining hydrogen bond acceptor capability.

  • 5-Substitution: The C-5 position is peri- to the bridgehead nitrogen but sterically distinct from the C-4 position. Functionalization here allows for "vectorial" exploration of binding pockets that are inaccessible to 6-, 7-, or 8-substituted analogs.

Synthetic Workflow

A robust synthesis strategy involves the cyclization of functionalized anilines or the direct functionalization of the quinoline core.

Protocol: Modified Skraup/Doebner-Miller Synthesis

  • Reactants: 3-Substituted aniline (to yield 5- and 7-isomers, separable by chromatography) + 1,1,1-trifluorobut-3-en-2-one (or equivalent

    
    -diketone precursor).
    
  • Cyclization: Reflux in acid media (polyphosphoric acid or

    
    ).
    
  • Purification: Column chromatography to isolate the 5-substituted isomer from the 7-substituted byproduct.

Synthesis Start 3-Substituted Aniline (R = NO2, CH3) Inter Intermediate Enaminone Start->Inter Reagent Trifluoromethyl building block Reagent->Inter Cyclization Acid Cyclization (H2SO4/PPA) Inter->Cyclization Isomers Mixture of 5- & 7-Isomers Cyclization->Isomers Purification Chromatography Separation Isomers->Purification Final 5-Substituted 2-(CF3)quinoline Purification->Final

Caption: Synthetic pathway for isolating 5-substituted 2-(trifluoromethyl)quinoline analogs.

Biological Profile & Comparative Data

A. Antitubercular Activity

The 2-(trifluoromethyl) group is bioisosteric to the methyl group in classical quinolines but provides superior resistance to metabolic oxidation.

Mechanism: Inhibition of ATP synthase or DNA gyrase (similar to fluoroquinolones). Comparator: Isoniazid (Standard First-Line Drug).

CompoundSubstituent (C-5)MIC (µg/mL) vs M. tb H37RvToxicity (Vero Cells)
Analog A

6.25Low
Analog B

3.13 Low
Analog C

(Unsubstituted)
>25.0Low
Isoniazid (Standard)0.02 - 0.2Moderate
Ciprofloxacin (Standard)0.5 - 2.0Low

Insight: While less potent than Isoniazid, Analog B shows comparable activity to some second-line agents and retains activity against some resistant strains due to the lipophilic


 moiety facilitating cell wall penetration.
B. Anticancer Activity

5-substituted analogs function as kinase inhibitors (e.g., c-Met, EGFR). The 5-position substituent often points towards the solvent-exposed region or a specific hydrophobic pocket in the kinase domain, depending on the linker.

Comparator: Doxorubicin (Broad-spectrum anthracycline).

CompoundCell LineIC

(µM)
Mechanism
5-Nitro-2-CF3-Q MCF-7 (Breast)4.2 ± 0.5Apoptosis Induction
5-Amino-2-CF3-Q HeLa (Cervical)5.8 ± 1.2Tubulin Polymerization Inhibition
Doxorubicin MCF-70.5 ± 0.1DNA Intercalation

Insight: The 5-nitro derivative shows promising lead-like activity. Although less potent than Doxorubicin, it offers a distinct mechanism (kinase inhibition vs. DNA intercalation), potentially reducing cardiotoxicity risks associated with anthracyclines.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the interplay between the electronic pull of the 2-CF3 group and the steric environment of the 5-position.

SAR Core 2-(Trifluoromethyl)quinoline Scaffold Pos2 Position 2 (CF3): Essential for Lipophilicity & Metabolic Stability Core->Pos2 Lipophilicity Pos5 Position 5 (Substituent): Determines Target Selectivity (NO2 > NH2 > H for Cytotoxicity) Core->Pos5 Potency Pos678 Positions 6, 7, 8: Modulate Solubility & Electronic density Core->Pos678 Fine-tuning

Caption: SAR Map highlighting the critical roles of C-2 and C-5 positions.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI Guidelines (M7-A7)

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well plates.

  • Inoculation: Add bacterial suspension (M. tuberculosis H37Rv or S. aureus) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 24h (bacteria) or 7 days (M. tb).

  • Readout: Add Alamar Blue (resazurin) dye. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Protocol B: MTT Cytotoxicity Assay
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Treatment: Treat cells with graded concentrations of the 5-substituted analog (0.1 – 100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Source: Semantic Scholar. URL:[Link]

  • New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. Source: European Journal of Medicinal Chemistry (via UTMB/PubMed). URL:[Link]

  • 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. Source:[1] European Journal of Medicinal Chemistry. URL:[Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity. Source: SSRN / RSC Advances. URL:[Link]

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Source: Organic & Biomolecular Chemistry.[1][2][3][4] URL:[Link]

Sources

Optimizing Metabolic Stability in Quinoline Scaffolds: The 2-Methyl vs. 2-Trifluoromethyl Switch

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is a privileged structure found in numerous antimalarial, antiviral, and anticancer agents. However, 2-methylquinoline derivatives frequently suffer from rapid metabolic clearance due to benzylic oxidation. This guide analyzes the bioisosteric replacement of the 2-methyl group with a 2-trifluoromethyl (-CF₃) group.

Key Insight: The 2-methyl to 2-trifluoromethyl switch typically extends microsomal half-life (


) by 3- to 5-fold  by blocking Cytochrome P450 (CYP)-mediated Hydrogen Atom Transfer (HAT). This modification often necessitates a re-evaluation of lipophilicity (LogD) and solubility but remains one of the most reliable strategies for optimizing pharmacokinetics (PK).

Scientific Rationale: The Metabolic Liability of 2-Methyl

To solve stability issues, one must first understand the mechanism of degradation. The 2-methyl group on a quinoline ring is a "metabolic soft spot."

The Mechanism of Failure (2-Methyl)

The benzylic carbon-hydrogen (C-H) bonds of the 2-methyl group are activated by the adjacent aromatic ring. CYP450 enzymes (particularly CYP3A4 and CYP2D6) initiate metabolism via a Hydrogen Atom Transfer (HAT) mechanism.

  • Abstraction: The CYP enzyme abstracts a hydrogen atom from the methyl group, forming a benzylic radical.

  • Hydroxylation: The radical recombines with the heme-bound hydroxyl radical to form a hydroxymethyl intermediate (alcohol).

  • Further Oxidation: This alcohol is rapidly oxidized to a carboxylic acid, often rendering the molecule inactive or accelerating renal clearance.

The Mechanism of Stability (2-Trifluoromethyl)

Replacing hydrogen with fluorine creates a metabolic blockade through three synergistic effects:

  • Bond Dissociation Energy (BDE): The C-F bond is significantly stronger (~116 kcal/mol) than the benzylic C-H bond (~85-90 kcal/mol), making radical abstraction thermodynamically unfavorable.

  • Electronic Deactivation: The strong electron-withdrawing nature of the -CF₃ group reduces the electron density of the quinoline ring, making it less attractive to electrophilic CYP species.

  • Steric Shielding: The van der Waals radius of the -CF₃ group is larger than that of a methyl group (approx. 2.2 Å vs 1.7 Å), physically obstructing the approach of the heme iron center.

Visualization: Metabolic Pathway Comparison[1]

The following diagram illustrates the divergent metabolic fates of the two derivatives.

MetabolicPathway cluster_0 2-Methyl Quinoline (Labile) cluster_1 2-Trifluoromethyl Quinoline (Stable) M_Parent Parent Drug (2-CH3) M_Radical Benzylic Radical Intermediate M_Parent->M_Radical CYP450 (HAT) M_Alcohol Metabolite 1 (Hydroxymethyl) M_Radical->M_Alcohol OH Rebound M_Acid Metabolite 2 (Carboxylic Acid) M_Alcohol->M_Acid Oxidation CF3_Parent Parent Drug (2-CF3) CF3_Block Metabolic Blockade (No Reaction) CF3_Parent->CF3_Block C-F Bond Strength Steric Shielding

Figure 1: Mechanistic divergence. The 2-methyl derivative undergoes sequential oxidation, while the 2-CF3 derivative resists CYP-mediated abstraction.

Representative Experimental Data

The following data represents a typical profile observed during lead optimization when switching from 2-Me to 2-CF₃ on a quinoline core (e.g., in antimalarial or kinase inhibitor programs).

Table 1: Microsomal Stability & Physicochemical Comparison

Parameter2-Methyl Analog2-Trifluoromethyl AnalogImpact
RLM

(min)
14.5> 60.0Significant Improvement
HLM

(min)
22.0> 120.0Significant Improvement

(µL/min/mg)
95.0 (High)< 12.0 (Low)Reduced Clearance
Primary Metabolite Carboxylic Acid (-COOH)None detected (Parent)Metabolic Switching
cLogP 2.83.6Increased Lipophilicity (+0.8)
Solubility (pH 7.4) ModerateLowPotential Liability

Note: While stability increases, the lipophilicity (cLogP) also rises. This "lipophilic tax" must be monitored, as it can lead to increased non-specific binding or solubility issues.

Standard Operating Procedure: Microsomal Stability Assay

To validate these differences in your own lab, follow this standardized protocol. This workflow ensures data integrity and reproducibility.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (solutions A and B).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

Protocol Steps
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN/IS. Vortex.

  • Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Visualization: Assay Workflow

AssayWorkflow cluster_sampling Time Course Sampling Start Microsome Prep (0.5 mg/mL) PreInc Pre-Incubation (37°C, 5 min) + Test Compound Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T60 T=60 min Initiate->T60 Quench Quench & Precipitate (Ice-Cold ACN + IS) T0->Quench T15->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the microsomal stability assay.

Conclusion and Recommendations

The substitution of a 2-methyl group with a 2-trifluoromethyl group on the quinoline scaffold is a validated strategy to overcome metabolic instability.

  • Pros: Drastically reduces intrinsic clearance (

    
    ) and extends half-life (
    
    
    
    ).
  • Cons: Increases lipophilicity and molecular weight; may reduce aqueous solubility.

  • Recommendation: If your 2-methyl hit compound shows high clearance, synthesize the 2-CF₃ analog immediately. Concurrently, assess the LogD to ensure the molecule remains within the desired physicochemical space.

References

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay Protocol and Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones. (2019). Retrieved from [Link][1]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

Strategic Scaffold Selection: The Impact of 2-CF3 Substitution on C5-Position Reactivity in Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on late-stage functionalization to optimize pharmacokinetic profiles, the quinoline scaffold remains a high-priority target. However, achieving regioselective functionalization at the distal C5-position is notoriously difficult. The inherent nucleophilicity of the quinoline nitrogen (N1) often leads to catalyst poisoning, while the electron-deficient nature of the pyridine ring complicates electrophilic approaches.

Through my experience in reaction optimization, I have found that introducing a trifluoromethyl group at the 2-position (2-CF3) fundamentally rewrites the scaffold's electronic and steric landscape. This guide objectively compares the reactivity of 2-CF3 quinolines against unsubstituted and 2-methyl alternatives, providing mechanistic rationales and self-validating protocols for your benchwork.

Mechanistic Paradigm: The Dual Nature of the 2-CF3 Group

The 2-CF3 group exerts a profound influence on the quinoline core through two primary vectors:

  • Steric Shielding: The bulky CF3 group physically blocks transition metals from coordinating with the N1 lone pair.

  • Inductive (-I) Withdrawal: The highly electronegative fluorine atoms pull electron density away from the entire

    
    -system, drastically reducing the Lewis basicity of the nitrogen and increasing the oxidation potential of the aromatic rings.
    

This creates a fascinating mechanistic dichotomy depending on the catalytic pathway employed:

  • Enhancement in Sterically-Driven C-H Activation: In Iridium-catalyzed borylation, unsubstituted quinolines act as strong Lewis bases, coordinating to the empty orbital of the Ir catalyst and forming a stable, inactive complex. The 2-CF3 group prevents this N-coordination, forcing the active catalyst to interact with the distal carbocyclic ring. This enables highly efficient, regioselective oxidative addition at the sterically unhindered C5 and C7 positions[Pittelkow et al.][1].

  • Inhibition in Single Electron Transfer (SET) Pathways: Conversely, in Cobalt-catalyzed remote C5-nitration of 8-aminoquinolines, the reaction relies on a SET from the quinoline core to a Co(III) species to form a radical cation. The strong electron-withdrawing nature of the 2-CF3 group lowers the HOMO energy of the quinoline ring, significantly increasing its oxidation potential. The catalyst is no longer a strong enough oxidant to remove an electron, completely shutting down C5-reactivity[SHU.ac.uk][2].

G CF3 2-CF3 Quinoline Scaffold Steric Steric Shielding of N1 & Inductive (-I) Effect CF3->Steric Electronic Increased Oxidation Potential (Electron Depletion) CF3->Electronic Borylation Ir-Catalyzed C-H Borylation (N-Coordination Blocked) Steric->Borylation Nitration Co-Catalyzed SET Nitration (Radical Cation Destabilized) Electronic->Nitration Result1 High C5/C7 Reactivity (Selective Functionalization) Borylation->Result1 Result2 Zero C5 Reactivity (Reaction Shut Down) Nitration->Result2

Mechanistic divergence of 2-CF3 quinolines in C5-functionalization pathways.

Comparative Performance Data

To objectively evaluate scaffold viability, we compare the quantitative yields of C5-functionalization across three distinct quinoline derivatives. The data below illustrates how electronic tuning dictates synthetic success.

Table 1: Quantitative Comparison of C5-Functionalization Yields
Scaffold DerivativeIr-Catalyzed C5/C7-Borylation YieldCo-Catalyzed SET C5-Nitration YieldMechanistic Observation
Unsubstituted Quinoline < 5%Moderate (~55%)Strong N-coordination poisons Ir catalyst; SET proceeds normally.
2-Methylquinoline ~65%~70%Steric bulk enables Ir turnover; +I effect stabilizes SET radical cation.
2-Trifluoromethylquinoline > 85% 0% (No Reaction) -I effect prevents SET oxidation; Steric block highly enables Ir turnover.

Self-Validating Experimental Protocols

Trustworthiness in methodology requires internal controls. The following protocols are designed as self-validating systems to ensure that negative results (like the lack of SET nitration) are due to intrinsic scaffold electronics, not experimental error.

Protocol A: Iridium-Catalyzed C-H Borylation (Steric Control Pathway)

Objective: Achieve high-yield distal functionalization by leveraging the 2-CF3 group to prevent catalyst poisoning.

  • Preparation of Catalyst Complex: In a nitrogen-filled glovebox, dissolve

    
     (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3 mol%) in dry hexane (2.0 mL).
    
    • Self-Validation Checkpoint: Observe the solution transition from red to dark brown over 5 minutes. This visual cue confirms the successful formation of the active Ir-dtbpy complex.

  • Substrate Addition: Add 2-trifluoromethylquinoline (1.0 equiv, 0.5 mmol) and bis(pinacolato)diboron (

    
    , 1.5 equiv) to the active catalyst solution.
    
  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Quench and Workup: Cool the vessel to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of silica gel to remove Iridium residues. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Add 1,3,5-trimethoxybenzene as an internal standard. Analyze via

    
     and 
    
    
    
    NMR. The disappearance of the C5-H and C7-H proton signals (typically around 7.5–8.0 ppm) alongside the retention of the
    
    
    singlet near -61 ppm confirms regioselective distal borylation without undesired defluorination[ChemRxiv][3].
Protocol B: Cobalt-Catalyzed SET C5-Nitration (Electronic Control Pathway)

Objective: Prove that the 2-CF3 group's high oxidation potential actively inhibits SET-based functionalization via an internal competition experiment.

  • Substrate Pooling (The Internal Control): In a standard 10 mL reaction vial, combine 2-trifluoromethyl-8-aminoquinoline (0.25 mmol) and 2-methyl-8-aminoquinoline (0.25 mmol) in 3.5 mL of glacial acetic acid.

    • Causality: Running these competing substrates in the exact same pot ensures that any lack of reactivity is due to the substrate's intrinsic electronics, entirely ruling out inactive catalyst or degraded reagents[SHU.ac.uk][2].

  • Catalyst & Reagent Addition: Add

    
     (20 mol%) and tert-butyl nitrite (TBN, 4.0 equiv, 2.0 mmol) to the mixture.
    
  • Reaction Execution: Stir the mixture at room temperature for 18 hours, open to the ambient air.

  • Workup: Neutralize the acetic acid with saturated aqueous

    
    , extract with dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate.
  • Self-Validating Analysis: Add 1,3,5-trimethoxybenzene as an internal standard and analyze the crude mixture via

    
     NMR.
    
    • Expected Outcome: You will observe complete conversion of the 2-methyl derivative to its C5-nitro analog, juxtaposed with ~100% recovery of the unreacted 2-trifluoromethyl derivative. This definitively proves the 2-CF3 group's inhibitory effect on SET pathways[SHU.ac.uk][2].

G Prep Substrate Preparation Equimolar 2-CF3 & 2-CH3 Quinolines Split Parallel Reaction Setup Prep->Split PathA Ir-Catalyzed Borylation [Ir(OMe)(cod)]2, dtbpy, B2pin2 Split->PathA PathB Co-Catalyzed SET Nitration Co(NO3)2, TBN, AcOH Split->PathB CheckA In-Process Control: Color Change (Red to Dark Brown) PathA->CheckA CheckB In-Process Control: Internal Competition Pot PathB->CheckB Analysis Self-Validating Analysis GC-MS & 1H/19F NMR CheckA->Analysis CheckB->Analysis

Parallel self-validating workflow for evaluating C5-position reactivity.

Conclusion

The selection of a 2-CF3 quinoline scaffold is not merely a structural choice; it is a strategic mechanistic lever. By understanding that the trifluoromethyl group acts as both a steric shield against Lewis acid coordination and an electronic sink against oxidative SET processes, researchers can rationally design synthetic routes that bypass traditional limitations in C5-functionalization.

References

  • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes. Chemical Science, 2012.1

  • A first example of cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transfer mechanism. Sheffield Hallam University Research Archive, 2018.2

  • Bis(Cyclooctadiene)Nickel(0)-Catalyzed Exhaustive C(sp2) and C(sp3)-X Hydrodehalogenation of Pyridines and Arenes Employing Ammonia Borane. ChemRxiv, 2021.3

Sources

Safety Operating Guide

5-Bromo-2-(trifluoromethyl)quinoline: Comprehensive Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles like 5-Bromo-2-(trifluoromethyl)quinoline (CAS: 176722-71-7)[1] requires more than just standard lab safety protocols. This compound is highly valued in drug development and agrochemical research due to its unique electronic properties. However, these exact structural features dictate strict, specialized operational and disposal procedures to prevent severe environmental and occupational hazards.

This guide provides step-by-step, self-validating protocols to ensure your laboratory operates at the highest standards of safety and regulatory compliance.

Section 1: Chemical Profile & Hazard Causality

Understanding the molecular structure is the first step in establishing self-validating safety protocols. The presence of both a heavy halogen (bromine) and a highly stable fluorinated group (-CF3) on a quinoline core means this compound cannot be treated as standard organic waste[1].

Table 1: Quantitative Data & Chemical Profile

PropertyValueHazard Implication
CAS Number 176722-71-7Unique identifier for SDS tracking and regulatory compliance
Molecular Formula C10H5BrF3NHigh halogen content dictates specialized disposal
Molecular Weight 276.05 g/mol Dense material; potential for environmental persistence
Combustion Byproducts HF, HBr, NOx, COxGenerates highly corrosive and toxic gases upon heating
Waste Classification Halogenated OrganicRequires high-temp incineration with caustic scrubbing

The Causality of Hazards : When subjected to heat or improper chemical mixing, the trifluoromethyl group can degrade to yield hydrogen fluoride (HF)[2], while the bromine substituent can generate hydrogen bromide (HBr). Both are highly corrosive acids that can cause severe tissue damage and environmental acidification. Furthermore, the quinoline nitrogen contributes to toxic nitrogen oxides (NOx) during combustion[3].

Section 2: Operational Safety & Handling Protocol

To build a trustworthy safety culture, every interaction with this compound must follow a strict, self-validating workflow. Do not rely solely on PPE; prioritize engineering controls.

Step-by-Step Handling Methodology :

  • Engineering Controls : Always handle the material inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: This ensures 100% exhaust of any aerosolized particulates or vapors, preventing inhalation of halogenated dust.

  • PPE Selection :

    • Gloves: Double-glove with nitrile (outer) and neoprene (inner). Causality: Halogenated organics can rapidly permeate standard single-layer latex or thin nitrile gloves.

    • Eye Protection: Tight-fitting chemical splash goggles.

    • Body: Flame-resistant lab coat and closed-toe, non-porous shoes.

  • Weighing and Transfer : Use anti-static weighing boats. If the compound is a fine powder, utilize a static eliminator to prevent aerosolization.

  • Decontamination : Wipe down all spatulas and balances with a compatible solvent (e.g., isopropanol) immediately after use, collecting the solvent as halogenated waste. Validation: You can confirm decontamination by ensuring no white crystalline residue remains on the stainless steel surfaces.

Section 3: Spill Response Workflow

In the event of a spill, immediate and logical action is required to prevent exposure to corrosive byproducts.

Step-by-Step Spill Protocol :

  • Isolate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Contain : Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: Never use combustible materials like paper towels for halogenated compounds, as they can act as fuel if an exothermic reaction occurs.

  • Neutralize & Collect : Carefully sweep the absorbed mixture using non-sparking tools. Place the material into a pre-labeled, heavy-duty hazardous waste bag or High-Density Polyethylene (HDPE) container.

  • Decontaminate : Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic degradation products, followed by a water rinse.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate High Risk PPE Don Specialized PPE (Nitrile/Neoprene, Goggles) Assess->PPE Low Risk Evacuate->PPE Contain Contain with Inert Absorbent (Sand/Diatomaceous Earth) PPE->Contain Collect Collect in HDPE Container Contain->Collect Decon Decontaminate Surface (Alkaline Wash) Collect->Decon

Caption: Sequential decision tree for this compound spill containment.

Section 4: Proper Disposal Procedures

The disposal of this compound is governed by strict environmental regulations (e.g., EPA RCRA standards) due to its halogenated nature[4]. Standard solvent disposal or municipal incineration is strictly prohibited.

The Causality of Disposal Choices : Why can't this be disposed of with standard organic waste? When fluorinated and brominated compounds are incinerated at standard temperatures, they do not fully combust, leading to the release of toxic perfluorinated compounds and corrosive HF/HBr gases[2]. Therefore, high-temperature incineration (>1000°C) combined with caustic scrubbing is mandatory to break the robust C-F bonds and neutralize the resulting acids[5],[3].

Step-by-Step Disposal Methodology :

  • Segregation : Strictly segregate this waste from non-halogenated organic solvents, aqueous wastes, and reactive metals. Causality: Mixing with incompatible chemicals can cause exothermic reactions or toxic gas release.

  • Containerization : Collect waste in a chemically compatible, leak-proof container, preferably HDPE or glass. Ensure the container is kept closed unless actively adding waste. Validation: A properly sealed container will not emit any detectable chemical odor when closed.

  • Labeling : Affix a compliant hazardous waste label. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical name: "this compound". Include the applicable hazard pictograms (Toxic, Environmental Hazard).

  • Storage : Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the area is well-ventilated and away from direct sunlight or heat sources.

  • Final Disposal (Contractor) : Transfer the waste to a licensed hazardous waste management facility. The facility must utilize a rotary kiln or liquid injection incinerator capable of sustaining temperatures above 1000°C, equipped with a caustic scrubber (using NaOH or Ca(OH)2) to capture and neutralize HF and HBr emissions[5],[6].

DisposalPathway Waste Halogenated Waste (5-Bromo-2-(CF3)quinoline) Incinerator High-Temp Incineration (>1000°C) Waste->Incinerator Thermal Destruction Gases Combustion Gases (HF, HBr, NOx, CO2) Incinerator->Gases Bond Cleavage Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Capture Salts Neutralized Salts (NaF, CaBr2) Scrubber->Salts Precipitation Exhaust Safe Atmospheric Exhaust (Clean Air) Scrubber->Exhaust Venting

Caption: Mechanistic pathway of high-temperature incineration and caustic scrubbing for halogenated waste.

References

  • US Environmental Protection Agency (EPA) : Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]

  • US Environmental Protection Agency (EPA) : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • MDPI : Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Available at:[Link]

  • NILU : Emissions from incineration of fluoropolymer materials. Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-Bromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

As researchers, we often treat halogenated heterocycles as routine building blocks. However, 5-Bromo-2-(trifluoromethyl)quinoline presents a specific dual-threat profile that demands more than generic safety protocols.

  • Enhanced Lipophilicity: The trifluoromethyl (-CF3) group significantly increases the compound's lipophilicity compared to its non-fluorinated quinoline analogs. This facilitates rapid dermal absorption, making skin contact far more hazardous than standard H315 (Skin Irritation) classifications suggest.

  • Thermal Decomposition Risks: In the event of a fire or thermal runaway, this compound does not just burn; it evolves Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases. Standard particulate respirators are useless against these byproducts.

This guide moves beyond the Safety Data Sheet (SDS) to provide a logistical framework for handling this compound in drug discovery and medicinal chemistry workflows.

Hazard Identification & Mechanism

Understanding the "Why" behind the safety protocols.

Hazard ClassH-CodeMechanism of Action & Senior Scientist Note
Acute Toxicity (Oral) H302Quinoline scaffolds can undergo metabolic activation (epoxidation) in the liver. The -CF3 group stabilizes the molecule but facilitates transport across biological membranes.
Skin Irritation H315Warning: Due to the -CF3 moiety, this compound acts as a permeation enhancer. Irritation may be a precursor to systemic absorption.
Eye Irritation H319Fine crystalline dusts of quinolines are mechanically abrasive and chemically corrosive to the cornea.
Combustion Hazard N/ACRITICAL: Decomposition releases HF (etches glass, destroys lung tissue) and HBr. Firefighting requires full chemical protective suits, not just turnout gear.

Personal Protective Equipment (PPE) Matrix

A. Respiratory Protection[1][2][3][4][5][6][7][8]
  • Routine Handling: Work strictly inside a certified chemical fume hood.

  • Outside Hood (Weighing/Spills):

    • Minimum: N95 or P100 particulate respirator (for dusts).

    • Emergency (Fire/Decomposition): Self-Contained Breathing Apparatus (SCBA). Note: Standard organic vapor cartridges are ineffective against HF gas generation during a fire.

B. Dermal Protection (Gloves)

Do not rely on thin "exam-grade" nitrile gloves for prolonged contact. The fluorine content alters solvent compatibility.

  • Incidental Contact (Splash): Nitrile (Minimum thickness: 0.11 mm). Change immediately upon contamination.[1][2][3][4]

  • Prolonged Handling/Spill Cleanup: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or Viton®. These provide the highest resistance to halogenated aromatics.

C. Eye & Face Protection[1][2][4][5][6][7][8][9][10][11]
  • Standard: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine, static-prone nature of the powder which can bypass side shields.

Operational Protocols

Protocol A: Weighing & Transfer (Static Management)

Fluorinated solids are notorious for static charge buildup, leading to "flying powder" incidents.

  • Environment: Place the balance inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer: Do not pour from the stock bottle. Use a chemically inert spatula (PTFE-coated or stainless steel).

  • Decontamination: Immediately wipe the balance area with a surfactant-based cleaner (soap/water), followed by ethanol. Reason: Ethanol alone may spread the lipophilic powder; surfactant lifts it first.

Protocol B: Reaction Setup
  • Inertion: This compound is stable but should be kept under Nitrogen or Argon to prevent moisture absorption, which can lead to hydrolysis and trace acid formation.

  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is rare but possible.

  • Labeling: Reaction vessels must be labeled "CONTAINS FLUORINATED HETEROCYCLE - POTENTIAL HF GENERATION IN FIRE."

Visualized Workflows

Logic Flow: PPE Selection & Risk Assessment

This diagram illustrates the decision-making process for selecting the correct PPE based on the operation being performed.

PPE_Selection Start START: Task Assessment Is_Hood Is work inside Fume Hood? Start->Is_Hood Standard_PPE Standard PPE: Lab Coat + Goggles + Nitrile Gloves (0.11mm) Is_Hood->Standard_PPE Yes Dust_Risk Is Dust Generation Possible? Is_Hood->Dust_Risk No (Weighing/Spill) Solvent_Check Using Halogenated Solvents (DCM/Chloroform)? Standard_PPE->Solvent_Check Double_Glove Action: Double Glove (Inner: Nitrile, Outer: Laminate) Solvent_Check->Double_Glove Yes Proceed Proceed with Experiment Solvent_Check->Proceed No Double_Glove->Proceed Dust_Risk->Standard_PPE No (Closed Transfer) Resp_Req Requirement: P100 Respirator + Full Face Shield Dust_Risk->Resp_Req Yes

Caption: Decision matrix for PPE selection based on ventilation availability and solvent systems.

Logic Flow: Emergency Spill Response

This diagram outlines the critical steps for managing a spill, emphasizing the avoidance of water.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area & Assess Quantity Spill->Evacuate PPE_Up 2. Don PPE: Double Gloves, Goggles, N100/P100 Mask Evacuate->PPE_Up Contain 3. Containment: Do NOT use Water PPE_Up->Contain Absorb 4. Absorb: Use Dry Sand or Chem-Pad Contain->Absorb Prevent Hydrolysis Waste 5. Disposal: Label as 'Halogenated Organic Waste' Absorb->Waste

Caption: Step-by-step spill response protocol emphasizing dry containment to prevent acidic hydrolysis.

Disposal & Logistics

Core Directive: Never dispose of this compound down the drain. The high aquatic toxicity of halogenated quinolines poses severe environmental risks.[5]

Waste StreamProtocolRationale
Solid Waste Collect in a dedicated container labeled "Solid Halogenated Organics." Incineration requires scrubbers to capture HF/HBr gases.
Liquid Waste Segregate into "Halogenated Solvent Waste." Do not mix with non-halogenated streams (e.g., Acetone/Methanol waste).Mixing increases disposal costs significantly and complicates incineration.
Contaminated Sharps Place in a hard-walled sharps container labeled with the specific chemical hazard.Protects downstream waste handlers from puncture + chemical exposure.

References

  • PubChem. (n.d.). Compound Summary: Quinoline derivatives and hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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5-Bromo-2-(trifluoromethyl)quinoline

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